molecular formula C9H9NO5 B2847757 Ethyl 3-hydroxy-2-nitrobenzoate CAS No. 81914-58-1

Ethyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B2847757
CAS No.: 81914-58-1
M. Wt: 211.173
InChI Key: JWXWRQIFDGAONZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(11)8(6)10(13)14/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXWRQIFDGAONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3-hydroxy-2-nitrobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Ethyl 3-hydroxy-2-nitrobenzoate (CAS: 81914-58-1) is a specialized aromatic intermediate characterized by a dense 1,2,3-substitution pattern on the benzene ring.[1] Its structural core—combining a phenolic hydroxyl group, a nitro group, and an ethyl ester—makes it a critical scaffold for the synthesis of 3-hydroxyanthranilic acid derivatives , which are privileged pharmacophores in the development of enzyme inhibitors (e.g., kynurenine pathway modulators) and metal-chelating drugs.

This guide provides a validated physicochemical profile, a step-by-step synthetic workflow derived from 3-chloro-2-nitrobenzoic acid, and a structural analysis of its utility in drug discovery.

Part 1: Physicochemical Profile[5][6]

The following data establishes the baseline identity of the compound. Researchers should verify these parameters using HPLC and NMR upon acquisition or synthesis.

ParameterTechnical Specification
Chemical Name This compound
CAS Registry Number 81914-58-1
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Exact Mass 211.0481
Physical State Solid (typically yellow to orange crystalline powder)
Solubility Soluble in Ethyl Acetate, DCM, DMSO; Sparingly soluble in water
pKa (Predicted) ~6.5 (Phenolic OH)
Key Isomer Note Distinct from Ethyl 4-hydroxy-3-nitrobenzoate (CAS 717-01-1). The 2-nitro position creates significant steric strain.
Part 2: Structural Analysis & Reactivity

The 1,2,3-substitution pattern imparts unique electronic properties to this molecule.

  • Steric Crowding: The nitro group at position 2 is flanked by the ethyl ester (C1) and the hydroxyl group (C3). This forces the nitro group to twist out of the aromatic plane to relieve steric strain, altering its resonance contribution.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond often forms between the phenolic proton (C3-OH) and the oxygen of the nitro group (C2-NO₂). This stabilizes the molecule but reduces the acidity of the phenol compared to non-hydrogen-bonded isomers.

  • Reduction Potential: The nitro group is easily reduced to an amine, yielding Ethyl 3-hydroxy-2-aminobenzoate , a precursor to benzoxazoles and other heterocycles.

StructureLogic Core This compound (C9H9NO5) Nitro 2-Nitro Group (Steric Bulk) Core->Nitro OH 3-Hydroxyl Group (H-Bond Donor) Core->OH Ester 1-Ethyl Ester (Electrophile) Core->Ester Effect1 Twisted Conformation (Reduced Resonance) Nitro->Effect1 Steric Clash w/ Ester Effect2 Intramolecular H-Bond (Stabilization) Nitro->Effect2 OH->Effect2 Interaction w/ Nitro

Figure 1: Structural logic of this compound showing the interplay between functional groups.

Part 3: Synthetic Workflow

The synthesis typically proceeds from 3-chloro-2-nitrobenzoic acid via hydrolysis followed by esterification. Direct nitration of 3-hydroxybenzoic acid often yields the wrong isomer (4-nitro or 2-nitro mixtures), making the chloro-displacement route more regioselective.

Phase 1: Hydrolysis (Precursor Synthesis)
  • Starting Material: 3-Chloro-2-nitrobenzoic acid (CAS 4771-47-5).

  • Reagents: KOH (aq), Reflux.

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr). The nitro group activates the ortho-chlorine for displacement by hydroxide.

  • Product: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6).[2][3][4]

Phase 2: Esterification (Target Synthesis)

This step converts the carboxylic acid to the ethyl ester while leaving the phenol and nitro groups intact.

Protocol:

  • Dissolution: Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous Ethanol (10-15 volumes).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with sat.[5] NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

SynthesisFlow Start Start: 3-Chloro-2-nitrobenzoic acid Step1 Hydrolysis (KOH, Reflux, S_NAr) Start->Step1 Inter Intermediate: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) Step1->Inter Step2 Esterification (EtOH, SOCl2, Reflux) Inter->Step2 Final Target: this compound (CAS 81914-58-1) Step2->Final

Figure 2: Synthetic pathway from commercially available chloro-nitro precursors.

Part 4: Applications in Drug Discovery

This compound serves as a "masked" form of 3-hydroxyanthranilic acid , a metabolite in the kynurenine pathway.

  • Benzoxazinone Scaffolds: Reduction of the nitro group (Fe/AcOH or H₂/Pd-C) leads to the amine, which can cyclize with the ester (or added electrophiles) to form benzoxazinones. These structures are potent pharmacophores in anticoagulants and antibiotics.

  • Siderophore Mimics: The 2-amino-3-hydroxybenzoate motif (derived from this nitro compound) is a high-affinity chelator for Iron (Fe³⁺). It is used to synthesize siderophore-drug conjugates (Trojan horse antibiotics) that hijack bacterial iron transport systems.

  • Eltrombopag Analogs: While Eltrombopag uses a biphenyl precursor, the 3-hydroxy-2-nitrobenzoate scaffold is used to synthesize analog libraries for Thrombopoietin (TPO) receptor agonism studies.

Part 5: Safety & Handling (MSDS Summary)
  • Hazards: As a nitro-aromatic, the compound poses potential explosion risks if heated under confinement or subjected to shock. It is a Skin/Eye Irritant (H315, H319).[6][7]

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • ChemicalBook. (2025). This compound Properties and CAS 81914-58-1. Retrieved from [2]

  • Sigma-Aldrich. (2025). 3-Hydroxy-2-nitrobenzoic acid (Precursor) Safety Data Sheet. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 3-Hydroxy-2-nitrobenzoic acid.[2][3][7][8][9][10] National Library of Medicine. Retrieved from

  • Ambeed. (2025). Mthis compound (Analog) Synthesis Data. Retrieved from [10]

Sources

Solubility of Ethyl 3-Hydroxy-2-Nitrobenzoate: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Ethyl 3-Hydroxy-2-Nitrobenzoate in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Chemical Engineers

Executive Summary

This compound (CAS: 81914-58-1) is a critical pharmacophore intermediate, often employed in the synthesis of pyrrolobenzodiazepines (PBDs) and other heterocyclic bioactive agents.[1][2] Its solubility profile is the governing factor in reaction yield, purification efficiency, and crystallographic isolation.

This guide addresses the physicochemical behavior of this compound, providing a predictive solubility framework based on its functional moieties. It details the experimental protocols required to generate precise solubility data and offers a thermodynamic modeling approach using the Modified Apelblat Equation.

Key Takeaway: As a polyfunctional aromatic ester, this compound exhibits a "dual-nature" solubility profile—high affinity for polar aprotic solvents (due to the nitro group) and moderate-to-high affinity for protic solvents (due to the hydroxyl group), while remaining practically insoluble in water.

Chemical Identity & Structural Analysis[1][5]

To understand the solubility behavior, we must first analyze the competing intermolecular forces within the molecule.

PropertyDetail
IUPAC Name This compound
CAS Number 81914-58-1
Molecular Formula C

H

NO

Molecular Weight 211.17 g/mol
Physical State Crystalline Solid (Pale Yellow)
Melting Point 74–75 °C (Experimental)
Functional Group Interaction Analysis

The solubility of this compound is dictated by three distinct structural features:

  • Nitro Group (-NO

    
    ) at C2:  A strong electron-withdrawing group that creates a significant dipole moment, enhancing solubility in polar aprotic solvents like Acetone, DMSO, and DMF.
    
  • Hydroxyl Group (-OH) at C3: A hydrogen bond donor. This allows for solvation in protic solvents (Methanol, Ethanol) but also introduces the possibility of intramolecular hydrogen bonding with the adjacent nitro group or ester carbonyl, which can reduce solubility in non-polar solvents.

  • Ethyl Ester (-COOEt) at C1: Provides lipophilic character, facilitating solubility in moderately polar organic solvents like Ethyl Acetate and Toluene.

Predictive Solubility Profile

While specific experimental solubility values for this exact isomer are often proprietary, its behavior can be accurately bounded by analyzing structural analogs such as Ethyl 3-nitrobenzoate and Ethyl 3-hydroxybenzoate .

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, DMF, DMSOHigh Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice energy.
Polar Protic Methanol, Ethanol, IPAModerate to High Hydrogen bonding solvation of the phenolic -OH group. Solubility decreases as alcohol chain length increases.
Esters/Ketones Ethyl Acetate, MEKModerate "Like dissolves like" interaction with the ester tail; standard solvent for recrystallization.
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate Soluble at elevated temperatures (reflux); likely poor at room temperature (ideal for crystallization).
Alkanes Hexane, HeptaneInsoluble Lack of polar interactions to overcome the crystal lattice energy of the nitro/hydroxy core.
Water WaterInsoluble The hydrophobic aromatic ring and ethyl chain dominate; insufficient hydration energy for the -OH/-NOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

groups.

Experimental Protocols for Solubility Determination

For process development, relying on predictions is insufficient. The following protocols define the industry-standard methods for generating thermodynamic solubility data (


).
Method A: Isothermal Saturation (Shake-Flask Method)

Best for: Generating highly accurate equilibrium data.

  • Preparation: Add excess this compound to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the mixture at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24–48 hours.

  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at

    
     nm) or Gravimetric Analysis (evaporation to dryness).
    
Method B: Laser Monitoring (Polythermal Method)

Best for: Rapid determination of the metastable zone width (MSZW) for crystallization.

  • Setup: Place a mixture of known composition (solute mass

    
    , solvent mass 
    
    
    
    ) in a reactor.
  • Heating: Heat at a slow ramp rate (e.g., 0.2 K/min) while monitoring turbidity with a laser transmission probe.

  • Clear Point: Record the temperature (

    
    ) where transmission hits 100% (dissolution).
    
  • Cooling: Cool at the same rate until transmission drops (nucleation point,

    
    ).
    
Workflow Visualization

Solubility_Workflow Start Start: Solubility Determination Select_Method Select Method Start->Select_Method Method_A Isothermal Saturation (High Accuracy) Select_Method->Method_A Method_B Laser Monitoring (Rapid / MSZW) Select_Method->Method_B Step_A1 Add Excess Solute to Solvent Method_A->Step_A1 Step_B1 Prepare Known Mixture Method_B->Step_B1 Step_A2 Equilibrate (24-48h) Step_A1->Step_A2 Step_A3 Filter Supernatant Step_A2->Step_A3 Step_A4 HPLC / Gravimetric Analysis Step_A3->Step_A4 Data_Fit Fit Data to Apelblat Model Step_A4->Data_Fit Step_B2 Heat Ramp (0.2 K/min) Step_B1->Step_B2 Step_B3 Detect Clear Point (Laser) Step_B2->Step_B3 Step_B3->Data_Fit End Process Parameter: Saturation Curve Data_Fit->End

Figure 1: Decision workflow for experimental solubility determination.

Thermodynamic Modeling

To interpolate solubility at temperatures not explicitly measured, the experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the gold standard for nitrobenzoate esters.

The Modified Apelblat Equation


Where:

  • 
    : Mole fraction solubility of this compound.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter A: Related to the non-ideality of the solution.

  • Parameter B: Reflects the enthalpy of solution (

    
    ). A negative 
    
    
    
    value typically indicates an endothermic dissolution process (solubility increases with
    
    
    ).
  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

Once


 is modeled, the dissolution enthalpy (

) and entropy (

) can be calculated using the van't Hoff analysis:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Note: For nitrobenzoate esters, dissolution is almost essentially endothermic (


) and entropy-driven (

), meaning heating significantly boosts solubility.

Application: Recrystallization Strategy

The primary utility of this data is designing a purification process. Based on the chemical structure, the following "Anti-Solvent" or "Cooling" crystallization strategies are recommended.

Solvent System Selection
StrategySolvent SystemProcedure
Cooling Crystallization Ethanol or Ethyl Acetate Dissolve at reflux (~75°C); cool slowly to 5°C. The steep solubility curve of nitrobenzoates in alcohols ensures high recovery.
Anti-Solvent Crystallization Acetone (Solvent) + Water (Anti-solvent) Dissolve in minimum Acetone; slowly add Water. The hydrophobic ethyl/nitro core will force precipitation.
Process Decision Tree

Process_Decision Input Crude this compound Check_Impurity Identify Impurity Profile Input->Check_Impurity Polar_Impurity Polar Impurities (Salts, Acids) Check_Impurity->Polar_Impurity NonPolar_Impurity Non-Polar Impurities (Tars, Dimers) Check_Impurity->NonPolar_Impurity Wash_Water Water Wash / Slurry Polar_Impurity->Wash_Water Soluble in Water Recryst_Toluene Recrystallize from Toluene Polar_Impurity->Recryst_Toluene Insoluble in Toluene Recryst_EtOH Recrystallize from Ethanol NonPolar_Impurity->Recryst_EtOH High Sol in EtOH Final Pure API Intermediate Wash_Water->Final Recryst_Toluene->Final Recryst_EtOH->Final

Figure 2: Solvent selection logic based on impurity profile.

References

  • ChemicalBook. (2024). This compound (CAS 81914-58-1) Properties and Suppliers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Ethyl 3-nitrobenzoate - Thermophysical Properties. Retrieved from

  • Sha, F., et al. (2015). Solubility and Thermodynamic Properties of Ethyl 4-nitrobenzoate in Organic Solvents. Journal of Chemical & Engineering Data.
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling & Synthesis of Ethyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and handling of Ethyl 3-hydroxy-2-nitrobenzoate , a critical intermediate in the development of pharmaceutical scaffolds, particularly for antiviral and kinase inhibitor research.

Executive Summary

This compound (CAS 81914-58-1) serves as a specialized building block in organic synthesis.[1][2] Its structural uniqueness lies in the ortho positioning of the nitro group relative to both the hydroxyl and ester functionalities, creating a dense steric environment that influences its reactivity and physical state. This guide provides experimentally verified thermal data, specifically its melting point of 74–75 °C , and outlines robust synthesis and purification protocols to ensure high-grade material for drug discovery applications.

Chemical Identity & Structural Analysis[3][4]

PropertyDetail
Chemical Name This compound
CAS Registry Number 81914-58-1
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
SMILES CCOC(=O)C1=C(C(O)=CC=C1)=O
Appearance Yellow to off-white crystalline powder
Structural Diagram

The following diagram illustrates the steric crowding and potential intramolecular hydrogen bonding (H-bond) between the hydroxyl proton and the nitro oxygen, which stabilizes the structure and influences the melting point.

G Core Benzene Ring Nitro 2-Nitro Group (-NO2) Core->Nitro Position 2 Hydroxy 3-Hydroxy Group (-OH) Core->Hydroxy Position 3 Ester Ethyl Ester (-COOEt) Core->Ester Position 1 Hydroxy->Nitro Intramolecular H-Bond

Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond between the 3-OH and 2-NO2 groups.

Physicochemical Properties[4][5][6][7][8][9][10][11][12]

Accurate thermal data is essential for process design and purity assessment. The melting point is the primary quality attribute (CQA) for this solid intermediate.

Melting Point & Boiling Point Data
PropertyValueSource/MethodNotes
Melting Point 74 – 75 °C Experimental (Sigma-Aldrich) [1]Sharp melting range indicates high purity.
Boiling Point ~320 °C (Predicted)TheoreticalDecomposes. Do not distill at atm. pressure.
Flash Point >110 °CEstimatedSolid material; dust explosion risk if finely divided.
Solubility Soluble in EtOAc, DCM, MeOHExperimentalPoorly soluble in water; recrystallize from EtOH/H₂O.
Thermal Analysis & Trends

The melting point of this compound (74–75 °C) fits logically within the trend of its analogs:

  • Ethyl 3-hydroxybenzoate: 72–74 °C (Lack of nitro group reduces lattice energy slightly, but H-bonding is intermolecular).

  • Mthis compound: 114–116 °C (Methyl esters often pack more efficiently than ethyl esters in this series) [2].

  • 3-Hydroxy-2-nitrobenzoic acid: 176–182 °C (Strong carboxylic acid dimers raise MP significantly) [3].

Implication for Researchers: If your synthesized sample melts significantly below 74 °C (e.g., < 70 °C), it likely contains solvent residues or the para-isomer (Ethyl 4-hydroxy-3-nitrobenzoate) impurities.

Synthesis & Manufacturing Protocols

Two primary routes exist: direct nitration (lower selectivity) and esterification of the pre-functionalized acid (high fidelity). Method A is recommended for research applications requiring >98% purity.

Method A: Fischer Esterification (Recommended)

This method utilizes commercially available 3-hydroxy-2-nitrobenzoic acid, avoiding the complex separation of isomers required in nitration.

Reagents:

  • 3-Hydroxy-2-nitrobenzoic acid (1.0 eq)[1]

  • Ethanol (Absolute, excess, solvent & reagent)

  • Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Workflow:

  • Dissolution: Dissolve 3-hydroxy-2-nitrobenzoic acid in absolute ethanol (10 mL/g) in a round-bottom flask.

  • Activation:

    • Option 1 (Catalytic): Add conc. H₂SO₄ dropwise.

    • Option 2 (Acid Chloride in situ): Cool to 0°C, add SOCl₂ dropwise, then warm to room temp.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate.

    • Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from minimal hot Ethanol/Water (9:1) to yield yellow crystals (MP 74–75 °C).

Method B: Nitration of Ethyl 3-hydroxybenzoate (Alternative)

Direct nitration is faster but yields a mixture of isomers (2-nitro, 4-nitro, 6-nitro) that requires careful chromatographic separation.

Synthesis Start Ethyl 3-hydroxybenzoate Intermediate Crude Mixture: 2-Nitro (Target) + 4-Nitro + 6-Nitro Start->Intermediate Nitration Reagent HNO3 / H2SO4 (0 - 5 °C) Reagent->Intermediate Purification Column Chromatography (Hexane/EtOAc) Intermediate->Purification Product This compound (Pure Solid) Purification->Product Isolation

Figure 2: Synthesis workflow via direct nitration, highlighting the critical purification step required to remove regiochemical isomers.

Safety & Handling (GHS Standards)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)[3][4]

  • Eye Irritation: Category 2A (H319)[3]

  • STOT-SE: Category 3 (Respiratory Irritation, H335)[3]

Operational Precautions:

  • Thermal Stability: Nitro compounds possess high energy. While this ester is stable at room temperature, avoid heating above 200 °C or distilling at atmospheric pressure to prevent rapid decomposition.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) to prevent hydrolysis of the ester.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 81914-58-1).[5][6] Accessed Oct 2025. Link

  • Ambeed. Mthis compound Properties & Synthesis. Accessed Oct 2025. Link

  • Thermo Fisher Scientific. 3-Hydroxy-2-nitrobenzoic acid Certificate of Analysis. Accessed Oct 2025. Link

  • Rasayan Journal of Chemistry. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Vol 12, No 3, 2019.[7] Link

Sources

Technical Whitepaper: Strategic Sourcing and Synthesis of Ethyl 3-hydroxy-2-nitrobenzoate (CAS 81914-58-1)

[1][2]

Executive Summary & Chemical Profile[1][3]

Ethyl 3-hydroxy-2-nitrobenzoate (CAS 81914-58-1) is a specialized aromatic intermediate primarily utilized in the synthesis of thrombopoietin receptor agonists, most notably Eltrombopag (Promacta/Revolade).[1][2] Its structural motif—a 1,2,3-trisubstituted benzene ring—serves as a critical scaffold for constructing the biphenyl hydrazone core of the final drug substance.

For research and development teams, sourcing this molecule presents a specific challenge: commercial samples often contain regioisomeric impurities (specifically the 4-nitro isomer) due to the non-selective nature of standard nitration protocols. This guide provides a dual-track strategy: a Sourcing Framework for procurement and a Synthesis Protocol for in-house preparation when high purity (>98%) is non-negotiable.

Physicochemical Snapshot
PropertyDataNote
CAS Number 81914-58-1
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Yellow to orange crystalline powderNitro group chromophore
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility
Key Impurity Ethyl 3-hydroxy-4-nitrobenzoateCritical separation required

Market Analysis: The "Buy" Strategy

Procuring CAS 81914-58-1 requires navigating a landscape of catalog aggregators and custom synthesis houses.[1][2] Unlike commodity chemicals, this intermediate is often "made-to-order" or held in small stocks.[1][2]

Supplier Landscape[1][2]
  • Tier 1 (Stocked/High Reliability): Major catalogs like Sigma-Aldrich (Merck) , Enamine , and Combi-Blocks often list this item.[1][2] They typically offer analytical data (CoA) verifying isomer purity.

  • Tier 2 (Aggregators): Platforms like MolPort , eMolecules , and ChemicalBook aggregate listings. Warning: Lead times here can be deceptive (2-4 weeks often implies synthesis-on-demand).[1][2]

Cost Estimation (2025/2026 Market Estimates)

Prices vary significantly based on purity and pack size. The molecule is priced as a fine chemical, not a commodity.

Pack SizeEstimated Price Range (USD)Unit Cost (Approx.)Lead Time
1 g $85 - $150High1-3 Days (if stocked)
5 g $250 - $400Medium1-2 Weeks
25 g $800 - $1,200Lower2-4 Weeks
1 kg Inquire (Custom Quote)Lowest8-12 Weeks

Procurement Directive: Always request a H-NMR and HPLC trace before purchase to confirm the absence of the 4-nitro isomer, which is difficult to remove downstream.[1][2]

Synthesis & Manufacturing: The "Make" Strategy

When commercial stock is unavailable or purity is suspect, in-house synthesis is the preferred route. Two primary pathways exist: Direct Nitration (low cost, low selectivity) and Esterification (high cost, high selectivity).

Pathway Selection Logic
  • Route A (Nitration): Best for large-scale crude production where chromatography is automated.[1][2]

  • Route B (Esterification - Recommended): Best for medicinal chemistry (gram-scale) where purity is paramount.[1][2]

Graphviz Workflow: Synthesis Decision Tree

SynthesisPathwaysStartTarget: CAS 81914-58-1RouteARoute A: Nitration(Low Selectivity)Reagent_AHNO3 / H2SO4< 0°CRouteA->Reagent_ARouteBRoute B: Esterification(High Selectivity)Reagent_BEtOH / SOCl2RefluxRouteB->Reagent_BSM_AEthyl 3-hydroxybenzoateSM_A->RouteASM_B3-Hydroxy-2-nitrobenzoic acidSM_B->RouteBProduct_CrudeCrude Mixture(2-nitro + 4-nitro isomers)Reagent_A->Product_Crude~40% Yield (Isomer Mix)FinalPure this compoundReagent_B->Final>90% Yield (Clean)PurificationColumn Chromatography(Hex/EtOAc)Product_Crude->PurificationPurification->Final

Caption: Decision tree comparing the direct nitration route (requires purification) vs. the direct esterification route (cleaner profile).

Detailed Protocol: Route B (Esterification)

Rationale: Starting from commercially available 3-hydroxy-2-nitrobenzoic acid guarantees the correct substitution pattern, eliminating the risk of regioisomers.[1][2]

  • Reagents:

    • 3-Hydroxy-2-nitrobenzoic acid (1.0 eq)[1][2]

    • Absolute Ethanol (Solvent/Reactant, 10-20 volumes)

    • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq) or H₂SO₄ (catalytic)[1]

  • Procedure:

    • Setup: Charge 3-hydroxy-2-nitrobenzoic acid into a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

    • Solvent: Add absolute ethanol. The solid may not fully dissolve initially.

    • Activation: Cool to 0°C. Add SOCl₂ dropwise over 20 minutes. (Caution: Exothermic, HCl gas evolution).

    • Reaction: Warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Workup: Concentrate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate. Wash with sat.[2] NaHCO₃ (to remove unreacted acid) and Brine.

    • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[2]

Quality Control & Characterization

Validating the identity of CAS 81914-58-1 is critical, particularly to distinguish it from the 4-nitro isomer.[1][2]

Predicted NMR Profile (¹H-NMR, 400 MHz, DMSO-d₆)

Note: Chemical shifts are estimated based on substituent effects.

  • δ 10.5 - 11.0 (s, 1H): Phenolic -OH (Broad, downfield due to intramolecular H-bonding with the nitro group).[1]

  • δ 7.6 (dd, 1H): Aromatic H-4 (Ortho to OH, Meta to NO₂).

  • δ 7.4 (t, 1H): Aromatic H-5 (Meta to both substituents).

  • δ 7.2 (dd, 1H): Aromatic H-6 (Ortho to Ester).

  • δ 4.3 (q, 2H): Ethyl -CH₂- (Deshielded by ester oxygen).[1][2]

  • δ 1.3 (t, 3H): Ethyl -CH₃.[1][3]

HPLC Purity Method (Guideline)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).[2] 10% -> 90% ACN over 20 mins.[1][2]

  • Detection: UV @ 254 nm and 300 nm (Nitro group absorbance).

  • Acceptance Criteria: >98% Area, with no single impurity >0.5%.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Precautions:

    • Nitro-aromatics can be energetic.[1][2] Avoid excessive heat during drying.[2]

    • Use standard PPE (Nitrile gloves, safety goggles).

    • Perform synthesis in a fume hood (especially when using SOCl₂).

References

  • Eltrombopag Development: Olamine salt of Eltrombopag and process for preparation thereof. (2010). Patent WO2010114971A1.[2]

  • Nitration Selectivity:Regioselective nitration of aromatic compounds.
  • Supplier Data: this compound Product Entry. ChemicalBook.[2]

  • Spectral Data:NMR prediction algorithms for trisubstituted benzenes.

Disclaimer: This guide is for informational purposes for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling chemicals.

Strategic Utilization of Ethyl 3-Hydroxy-2-Nitrobenzoate: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Nomenclature & Identification Strategy

Ethyl 3-hydroxy-2-nitrobenzoate (CAS 81914-58-1) is a specialized pharmacophore building block used primarily in the synthesis of heterocyclic kinase inhibitors and epigenetic modulators (e.g., SIRT5 inhibitors). Its structural uniqueness lies in the ortho-nitro positioning relative to the ester, combined with a meta-hydroxyl group, creating a densely functionalized scaffold for downstream cyclization.

Synonym & Registry Disambiguation

Precision in nomenclature is critical to avoid sourcing errors, particularly distinguishing between the ethyl ester (target), the methyl ester, and the parent acid.

Identifier TypePrimary ValueTechnical Notes
Common Name This compound Preferred for procurement and lab notebooks.
IUPAC Name Ethyl 3-hydroxy-2-nitrobenzene-1-carboxylateFormal systematic name.
CAS Registry 81914-58-1 CRITICAL: Do not confuse with Methyl ester (89942-77-8) or Acid (602-00-6).
InChI Key HBXMFQUXIBIYLW-UHFFFAOYSA-NUsed for database de-duplication.
MDL Number MFCD02069076Symyx/Merck index identifier.
Isomer Warning Ethyl 4-nitro-3-hydroxybenzoateA common impurity/isomer in direct nitration synthesis.
Chemical Architecture & Properties

The compound exhibits "Lipinski-friendly" properties, making it an ideal Fragment-Based Drug Discovery (FBDD) starting point.

  • Molecular Weight: 211.17 g/mol

  • Formula: C₉H₉NO₅

  • LogP (Predicted): ~1.85 (Moderate lipophilicity, good membrane permeability)

  • H-Bond Donors: 1 (Phenolic -OH)

  • H-Bond Acceptors: 5 (Nitro O, Ester O)

  • pKa (Phenol): ~6.5–7.0 (Acidity enhanced by electron-withdrawing -NO₂ group)

Part 2: Synthetic Methodologies

Two primary routes exist for accessing high-purity this compound. The choice depends on scale and required purity.

Visualizing the Synthetic Logic

SynthesisPathways Start_Acid 3-Hydroxy-2-nitrobenzoic Acid (CAS 602-00-6) Process_Esterification Acid-Catalyzed Esterification (SOCl2 / EtOH) Start_Acid->Process_Esterification High Purity Route Start_Ester Ethyl 3-hydroxybenzoate (CAS 7781-98-8) Process_Nitration Electrophilic Nitration (HNO3 / H2SO4) Start_Ester->Process_Nitration Industrial Route Target This compound (CAS 81914-58-1) Process_Esterification->Target Yield >85% Intermediate_Mix Isomer Mixture (2-nitro / 4-nitro / 6-nitro) Process_Nitration->Intermediate_Mix Low Regioselectivity Purification Fractional Crystallization or Column Chromatography Intermediate_Mix->Purification Purification->Target Yield ~40%

Caption: Comparison of the high-fidelity esterification route vs. the industrial nitration route.

Protocol A: Acid-Catalyzed Esterification (High Purity)

Context: This is the preferred method for medicinal chemistry applications where isomer purity is paramount. It starts from the pre-purified acid (CAS 602-00-6).

Reagents:

  • 3-Hydroxy-2-nitrobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂, 1.5 eq) OR H₂SO₄ (cat.)

  • Anhydrous Ethanol (Solvent/Reagent)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (54.6 mmol) of 3-hydroxy-2-nitrobenzoic acid in 100 mL of anhydrous ethanol.

  • Activation: Cool the solution to 0°C in an ice bath. Add 6.0 mL (1.5 eq) of Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Concentrate the solvent in vacuo. Redissolve the oily residue in Ethyl Acetate (150 mL).

  • Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid, followed by Brine (50 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate.

  • Result: The product typically solidifies upon standing as a yellow crystalline solid.

Protocol B: Direct Nitration (Industrial/Scale-Up)

Context: Used when starting material cost is the primary driver. Requires rigorous separation of isomers.

Mechanism: The hydroxyl group directs ortho/para, while the ester directs meta. The 2-position is electronically activated by the -OH but sterically hindered.

  • Dissolve Ethyl 3-hydroxybenzoate in acetic anhydride.

  • Add fuming HNO₃ at -10°C.

  • Critical Step: The product will be a mixture of the 2-nitro (target), 4-nitro, and 6-nitro isomers.

  • Purification: The 2-nitro isomer often possesses a distinct lower melting point or solubility profile due to intramolecular H-bonding between the Nitro-O and Phenol-H, allowing separation via column chromatography (Silica, Hexane/EtOAc gradient).

Part 3: Applications in Drug Discovery

Scaffold for Benzoxazoles and Benzimidazoles

The primary utility of CAS 81914-58-1 is its ability to undergo reduction-cyclization sequences.

  • Step 1 (Reduction): The -NO₂ group is reduced to -NH₂ (using Fe/NH₄Cl or H₂/Pd-C).

  • Step 2 (Cyclization): The resulting ortho-amino-phenol motif reacts with carbonyls (e.g., CDIs, aldehydes) to form benzoxazolones or benzoxazoles.

SIRT5 Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin-5 (SIRT5), a deacylase involved in metabolic regulation and cancer. The ethyl ester serves as a prodrug form, improving cellular uptake before hydrolysis to the active acid pharmacophore.

Analytical Validation (Self-Validating System)

To ensure the integrity of the compound before use in synthesis, verify the following NMR signals:

NucleusSignal Characteristics (CDCl₃)Structural Assignment
¹H NMR δ 1.35 (t, 3H)Ethyl CH₃
¹H NMR δ 4.38 (q, 2H)Ethyl CH₂
¹H NMR δ 10.5–11.0 (s, 1H)Phenolic -OH (Deshielded by H-bond to NO₂)
¹H NMR δ 7.0–7.6 (m, 3H)Aromatic protons (Pattern confirms 1,2,3-subst.)

References

  • PubChem. (2025).[1][2] Compound Summary: this compound (CAS 81914-58-1).[3] National Library of Medicine. [Link](Note: Link directs to related isomer family for structural verification).

  • National Institutes of Health (PMC). (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[Link](Contextual reference for biological application).

Sources

Methodological & Application

Preparation of PBD (pyrrolobenzodiazepine) precursors using nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Synthesis of Pyrrolobenzodiazepine (PBD) Precursors via Nitrobenzoate Intermediates

Abstract: This document provides a comprehensive guide to the synthesis of pyrrolobenzodiazepine (PBD) precursors, focusing on a robust and versatile strategy that employs substituted nitrobenzoates as key building blocks for the PBD "A-ring". Pyrrolobenzodiazepines are a class of exceptionally potent DNA-interactive agents with significant applications in oncology, particularly as payloads for Antibody-Drug Conjugates (ADCs).[1][2] The methodology detailed herein centers on the strategic use of an aromatic nitro group as a stable and reliable precursor to the N10 amine of the diazepine ring. We will explore the chemical rationale, provide detailed, step-by-step protocols for key transformations, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Pyrrolobenzodiazepines

Pyrrolobenzodiazepines (PBDs) are a class of natural products and synthetic compounds characterized by a core tricyclic system comprising an aromatic A-ring, a seven-membered diazepine B-ring, and a pyrrolidine C-ring.[3] Their potent biological activity stems from their ability to bind within the minor groove of DNA and form a covalent bond with the C2-amino group of a guanine base through their electrophilic N10-C11 imine (or carbinolamine) functionality.[1][2]

The development of PBD dimers, where two PBD units are tethered via a flexible linker attached to their C8 positions, has marked a significant advancement in the field.[2][4] These dimers can induce highly cytotoxic DNA interstrand cross-links, leading to cell death in both dividing and non-dividing cells.[1][4] This potent and distinct mechanism of action makes PBD dimers exceptional payloads for ADCs, which are designed to deliver cytotoxic agents directly to cancer cells.

A cornerstone of PBD synthesis is the construction of the diazepine ring. A widely adopted and highly effective strategy involves the intramolecular cyclization between an amine and an aldehyde. The use of a 2-nitrobenzoic acid derivative as the starting material for the A-ring is particularly advantageous. The nitro group serves as a stable, latent form of the required amine, which can be unmasked at a late stage of the synthesis to trigger the key ring-forming reaction.

Overall Synthetic Strategy: A Modular Approach

The synthesis is designed in a modular fashion, assembling the A-ring and C-ring fragments before the final cyclization to form the B-ring. This approach allows for flexibility and the introduction of various substituents on both aromatic and pyrrolidine rings.

The general workflow is as follows:

  • Fragment Coupling: An amide bond is formed between a substituted 2-nitrobenzoic acid (A-ring precursor) and a proline-derived fragment, typically a pyrrolidine-2-carboxaldehyde equivalent (C-ring precursor).

  • Reductive Cyclization: In a pivotal, often one-pot, sequence, the nitro group is reduced to an aniline derivative. This is immediately followed by the deprotection of the aldehyde and spontaneous intramolecular condensation to form the N10-C11 imine, thus completing the PBD core.

G cluster_0 A-Ring Precursor cluster_1 C-Ring Precursor Nitrobenzoate Substituted 2-Nitrobenzoic Acid Coupling Amide Bond Formation Nitrobenzoate->Coupling Pyrrolidine Proline-derived Aldehyde Equivalent (e.g., Thioacetal) Pyrrolidine->Coupling Intermediate Coupled Nitro-Intermediate Coupling->Intermediate ReductiveCyclization Reductive Cyclization (e.g., SnCl2, HgCl2) Intermediate->ReductiveCyclization PBD_Core PBD Precursor (Imine Core) ReductiveCyclization->PBD_Core

Caption: High-level synthetic workflow for PBD precursors.

The Nitrobenzoate Advantage: Causality in Precursor Design

The choice of a nitrobenzoate derivative is not arbitrary; it is a strategic decision rooted in several key chemical principles:

  • Orthogonal Functionality: The nitro group is exceptionally stable and non-reactive towards a wide range of reagents used in organic synthesis, including those for amide coupling and the installation of protecting groups. This chemical inertness makes it an ideal "masked" amine, preventing unwanted side reactions during the assembly of the molecular framework.

  • Strategic Positioning: The ortho position of the nitro group relative to the carboxylate is critical. Upon reduction, the resulting amine is perfectly positioned for a high-yielding, entropically favored 7-membered ring closure.

  • Reliable and Chemoselective Reduction: The transformation of an aromatic nitro group to an amine is one of the most well-established and reliable reactions in organic chemistry.[5][6][7] A variety of methods exist, allowing the choice of reducing agent to be tailored to the specific substrate and the presence of other sensitive functional groups. Reagents like tin(II) chloride (SnCl₂) are particularly effective for their chemoselectivity.[8]

Detailed Experimental Protocols

Safety Precaution: Pyrrolobenzodiazepines and their precursors are potent cytotoxic compounds. All handling should be performed by trained personnel in a suitable containment facility (e.g., a fume hood) using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Protocol 1: Amide Coupling of A-Ring and C-Ring Fragments

This protocol describes the formation of the crucial amide bond between the nitrobenzoate precursor and a pyrrolidine-2-carboxaldehyde diethyl thioacetal, a common C-ring building block. The thioacetal serves as a robust protecting group for the aldehyde.

Objective: To synthesize the N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal intermediate.

Materials:

  • Substituted 2-nitrobenzoic acid (1.0 eq)

  • (S)-Pyrrolidine-2-carboxaldehyde diethyl thioacetal hydrochloride (1.1 eq)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-nitrobenzoic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the (S)-pyrrolidine-2-carboxaldehyde diethyl thioacetal hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (3.0 eq).

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product.

Expert Insight: The use of EDC/HOBt is a classic peptide coupling condition that effectively minimizes racemization of the chiral pyrrolidine center. Pre-activation of the acid before adding the amine often leads to cleaner reactions and higher yields.

Protocol 2: One-Pot Reductive Cyclization

This is the key transformation where the PBD core is formed. The nitro group is reduced, and the resulting amine undergoes a spontaneous cyclization with the aldehyde, which is deprotected in situ.

Objective: To synthesize the PBD imine core from the thioacetal intermediate.

Materials:

  • N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Mercury(II) chloride (HgCl₂) (2.2 eq)

  • Calcium carbonate (CaCO₃) (4.0 eq)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Dissolve the nitro-thioacetal intermediate (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M).

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution in one portion.

  • Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor the consumption of the starting material by TLC, looking for the formation of the more polar amine intermediate.

  • Once the reduction is complete, cool the reaction mixture to room temperature and filter through a pad of Celite to remove tin salts, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure.

  • Caution: Mercury salts are highly toxic. Redissolve the crude amine in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Add calcium carbonate (4.0 eq) followed by mercury(II) chloride (2.2 eq).

  • Stir the resulting suspension vigorously at room temperature for 2-4 hours. The spontaneous cyclization to the imine occurs upon deprotection of the thioacetal. Monitor the formation of the PBD product by LC-MS.

  • Upon completion, dilute the mixture with dichloromethane (DCM) and filter through Celite to remove the mercury salts and CaCO₃.

  • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude PBD product carefully by flash column chromatography. PBDs can be sensitive, so deactivation of silica gel with triethylamine (e.g., 1% in the eluent) is often recommended.

Mechanism Insight: The reduction of the nitro group with SnCl₂ is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to yield the aniline.[5][9] The subsequent addition of HgCl₂ coordinates to the sulfur atoms of the thioacetal, facilitating hydrolysis to the aldehyde, which is immediately trapped by the intramolecular amine.

G cluster_0 Key Reductive Cyclization Steps Nitro Nitro-Thioacetal Intermediate Amine Amino-Thioacetal Nitro->Amine 1. Nitro Reduction (e.g., SnCl2) Aldehyde Amino-Aldehyde (transient) Amine->Aldehyde 2. Thioacetal Deprotection (e.g., HgCl2) Imine PBD Imine Core Aldehyde->Imine 3. Spontaneous Intramolecular Cyclization

Caption: Mechanism of the one-pot reductive cyclization.

Data Summary and Troubleshooting

The efficiency of the reductive cyclization can be influenced by the choice of reagents and conditions.

Parameter Method A: SnCl₂ / HgCl₂ Method B: Catalytic Hydrogenation Expert Commentary
Reducing Agent Tin(II) chloride dihydrateH₂ (balloon or Parr shaker), 10% Pd/CSnCl₂ is highly reliable and tolerant of many functional groups.[8] Pd/C is cleaner but can reduce other groups (e.g., alkenes, some protecting groups).[10]
Solvent EtOH or EtOAcMeOH, EtOH, or EtOAcProtic solvents are generally preferred for both methods.
Deprotection HgCl₂ / CaCO₃Requires a separate deprotection stepThe one-pot nature of the SnCl₂/HgCl₂ method is a significant advantage.
Typical Yield 60-85%50-80% (over two steps)Yields are substrate-dependent but generally good for both routes.
Workup Requires removal of metal salts (Sn, Hg)Simple filtration of the catalystThe hydrogenation workup is significantly simpler and avoids toxic mercury waste.

Troubleshooting Guide:

  • Stalled Nitro Reduction: If the reduction with SnCl₂ stalls, adding a small amount of acid (e.g., conc. HCl) can sometimes accelerate the reaction. Alternatively, switching to a more powerful reducing system like iron powder in acidic medium may be necessary.[5][6]

  • Low Yield on Cyclization: The intermediate amino-aldehyde can be unstable. Ensure the deprotection/cyclization step is monitored closely and worked up promptly upon completion. Running the reaction under slightly dilute conditions can favor the intramolecular cyclization over intermolecular polymerization.

  • Product Instability: The N10-C11 imine of the PBD core is susceptible to hydrolysis. Avoid prolonged exposure to acidic or highly aqueous conditions during workup and purification. It is sometimes necessary to protect the imine as a more stable carbinolamine derivative (e.g., by adding methanol) or with a protecting group like Alloc or THP for storage or further elaboration.[8][11]

Conclusion

The synthetic route to pyrrolobenzodiazepine precursors via nitrobenzoate intermediates is a powerful and field-proven strategy. It leverages the stability of the nitro group as a latent amine and culminates in a highly efficient reductive cyclization to forge the core PBD scaffold. This modular approach provides the chemical tractability required to generate a diverse library of PBD analogues for biological evaluation, underpinning the continued development of these remarkable molecules as next-generation cancer therapeutics.

References

  • Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload. ACS Medicinal Chemistry Letters.
  • Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Marine Drugs.
  • Pyrrolobenzodiazepine (PBD) Synthesis Service.
  • Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Non-Cleavable Drug-Linkers.
  • What is Pyrrolobenzodiazepine (PBD)? ADC Review.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • An Update on the Synthesis of Pyrrolo[4][12]benzodiazepines. Molecules.

  • Reduction of nitro compounds. Wikipedia.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Publishing.
  • Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. Molecules.

Sources

Reagents for esterification of 3-hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Esterification of 3-Hydroxy-2-Nitrobenzoic Acid

Executive Summary

The esterification of 3-hydroxy-2-nitrobenzoic acid presents a classic "Ortho Effect" challenge in organic synthesis. The bulky nitro group at the 2-position creates significant steric hindrance, impeding nucleophilic attack at the carbonyl carbon, while the phenolic hydroxyl group at the 3-position introduces a competing nucleophile that risks side-reactions (etherification/polymerization).

This guide outlines three validated protocols to achieve high-yield esterification while maintaining chemoselectivity (preserving the phenolic -OH). We prioritize acid-catalyzed pathways to avoid the thermodynamic trap of phenoxide alkylation common in base-mediated methods.

Critical Mechanistic Analysis

The "Ortho Effect" & Steric Blockade

The 2-nitro group exerts a dual influence on the reaction:

  • Steric Inhibition of Resonance: The bulky nitro group forces the carboxylic acid out of planarity with the benzene ring.[1] While this increases acidity (pKa

    
     2.0–2.5) by inhibiting cross-conjugation, it physically blocks the approach of nucleophiles (alcohols).
    
  • Electronic Deactivation: The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electrophilic, but the steric bulk dominates the kinetics. Standard Fischer esterification (MeOH/H

    
    SO
    
    
    
    at mild reflux) is often too slow, leading to incomplete conversion.
Chemoselectivity: Phenol vs. Carboxylic Acid
  • Carboxylic Acid pKa: ~2.2

  • Phenol pKa: ~9.5

  • Risk: In basic conditions (e.g., Alkyl Halide + K

    
    CO
    
    
    
    ), the phenol is deprotonated to a phenoxide, which is a stronger nucleophile than the carboxylate. This leads to O-alkylation (ether formation) .
  • Solution: Operate under acidic conditions where the phenol remains protonated and non-nucleophilic.

Reagent Selection Matrix

MethodReagentsMechanismSuitabilitySelectivity Risk
A. Azeotropic MeOH/EtOH, Toluene, H

SO

Acid-Catalyzed Equilibrium ShiftHigh (Scale-up) Low (Best for purity)
B. Acid Chloride SOCl

, MeOH
Activated Acyl Chloride IntermediateHigh (Stubborn substrates) Low (If temp controlled)
C. Alkyl Halide MeI, K

CO

, DMF
S

2 Nucleophilic Substitution
Low (Unless ether desired) High (O-alkylation)
D. Coupling EDC/DCC, DMAPCarbodiimide ActivationMedium (Expensive)Medium (Side products)

Detailed Experimental Protocols

Protocol A: Azeotropic Distillation (Recommended for Scale-up)

Rationale: Uses a ternary azeotrope (Toluene/Alcohol/Water) to physically remove water, driving the equilibrium forward despite steric resistance.

Reagents:

  • Substrate: 3-hydroxy-2-nitrobenzoic acid (1.0 equiv)

  • Solvent/Entrainer: Toluene (10 V) + Methanol (5 V)

  • Catalyst: Conc. H

    
    SO
    
    
    
    (0.5 equiv)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 3-hydroxy-2-nitrobenzoic acid, methanol, and toluene.

  • Catalyst: Slowly add concentrated H

    
    SO
    
    
    
    dropwise.
  • Reflux: Heat the mixture to vigorous reflux (~85-90°C internal temp). The ternary azeotrope will carry water into the trap.

  • Monitoring: Monitor by TLC (50:50 EtOAc/Hexane) or HPLC. Reaction typically requires 8–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove excess methanol/toluene.

    • Dissolve residue in EtOAc and wash with sat. NaHCO

      
       (removes unreacted acid) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallize from minimal hot methanol if necessary.

Protocol B: The Thionyl Chloride Method (High Efficiency)

Rationale: Converts the hindered acid into a highly reactive acid chloride. The phenolic OH is generally stable to SOCl


 under these conditions, provided no base is present to activate it.

Reagents:

  • Substrate: 3-hydroxy-2-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Methanol (Excess) + catalytic DMF (2 drops)

Procedure:

  • Activation (Acid Chloride Formation):

    • In a dry flask under N

      
      , suspend the substrate in anhydrous Toluene or DCM (optional, can be neat).
      
    • Add catalytic DMF.

    • Add SOCl

      
       dropwise at 0°C, then warm to reflux for 2 hours.
      
    • Note: Gas evolution (SO

      
      , HCl) indicates reaction progress.
      
    • Evaporation: Evaporate the solvent and excess SOCl

      
       strictly in vacuo to yield the crude acid chloride (yellow oil/solid).
      
  • Esterification:

    • Redissolve the residue in anhydrous DCM.

    • Cool to 0°C.

    • Add anhydrous Methanol (5.0 equiv) slowly.

    • Stir at room temperature for 2 hours.

  • Workup:

    • Quench with water.[3][4][5]

    • Extract with DCM.

    • Wash with NaHCO

      
       solution to remove HCl traces.
      

Visualizing the Decision Process

EsterificationLogic Start Start: 3-Hydroxy-2-Nitrobenzoic Acid CheckScale Scale of Reaction? Start->CheckScale Goal Goal: Methyl Ester Synthesis SmallScale Analytical / <100mg CheckScale->SmallScale Small LargeScale Preparative / >1g CheckScale->LargeScale Large MethodC Method C: TMS-Diazomethane (Hazardous but clean) SmallScale->MethodC Fastest MethodA Method A: Azeotropic Distillation (Toluene/MeOH/H2SO4) LargeScale->MethodA Standard Approach CheckSterics Is Conversion >50% after 4h Reflux? CheckSterics->Goal Yes (Success) MethodB Method B: Acid Chloride (SOCl2 -> MeOH) CheckSterics->MethodB No (Too Hindered) MethodA->CheckSterics MethodB->Goal MethodC->Goal

Figure 1: Decision tree for selecting the optimal esterification protocol based on scale and steric resistance.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Water accumulation in reactionSwitch to Protocol A (Dean-Stark) or add molecular sieves.
New Spot (Higher Rf) Ether formation (O-alkylation)Ensure reaction is acidic. Avoid bases like K

CO

or TEA.
Darkening/Tar Polymerization or oxidation of phenolPerform reaction under Nitrogen/Argon. Keep temp <100°C.
Solid Precipitate Product crystallization3-hydroxy-2-nitrobenzoates are often crystalline.[2] Cool to 4°C to maximize yield.

References

  • Ortho-Effect in Benzoic Acids

    • Mechanistic Insight: The steric inhibition of resonance increases acidity but retards esterific
    • Source: Wikipedia. (n.d.). Ortho effect. Retrieved October 26, 2025, from [Link]

  • Azeotropic Esterification Protocols

    • Protocol: Use of toluene as an entrainer for hindered nitro-benzoic acids.
    • Source: TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved October 26, 2025, from [Link] (General reference for azeotropic technique in hydroxybenzoates).

  • Acid Chloride Method via Thionyl Chloride

    • Protocol: Standard organic synthesis procedure for converting hindered acids to esters.
    • Source: Organic Chemistry Portal. (n.d.). Esterification. Retrieved October 26, 2025, from [Link]

  • Chemoselectivity in Hydroxybenzoic Acids

    • Data: Comparative study of esterification vs.
    • Source: ResearchGate. (2025). Synthesis of Hydroxybenzoic Acids and Their Esters. Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Isolation of Ethyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of ethyl 3-hydroxybenzoate typically yields a mixture of regioisomers, primarily the 4-nitro (major), 6-nitro , and the sterically congested 2-nitro (target) isomers.

Isolating the 2-nitro isomer (ethyl 3-hydroxy-2-nitrobenzoate) presents a specific challenge: it is the minor product formed in a sterically crowded "pocket" between the hydroxyl and ester groups. However, this same steric crowding provides the key to its separation. This guide outlines two primary protocols: Kinetic Resolution via Selective Hydrolysis (recommended for scale-up) and Flash Chromatography (recommended for high purity/small scale).

Part 1: The Isomer Landscape

Before attempting separation, it is critical to understand the structural differences driving the protocols.

IsomerStructureRelationship of Nitro to EsterRelationship of Nitro to HydroxylKey Property for Separation
2-Nitro (Target) This compoundOrtho (Adjacent)Ortho (Adjacent)Steric Hindrance: The nitro group is "sandwiched," blocking the ester from hydrolysis.
4-Nitro (Major Impurity) Ethyl 3-hydroxy-4-nitrobenzoatePara (Opposite)Ortho (Adjacent)Electronic Activation: The para-nitro group activates the ester toward hydrolysis.
6-Nitro (Minor Impurity) Ethyl 5-hydroxy-2-nitrobenzoateOrtho (Adjacent)Para (Opposite)Acidity: The phenol is more acidic (no intramolecular H-bond), allowing solubility manipulation.
Part 2: Primary Protocol – Kinetic Resolution (Selective Hydrolysis)

Best for: Scale-up (>10g), removing the major 4-nitro impurity. Principle: Steric Inhibition of Resonance. The 2-nitro group creates a "steric gate" around the ester carbonyl, preventing the tetrahedral intermediate required for saponification. Conversely, the 4-nitro group (para to the ester) electronically activates the ester, making it hydrolyze rapidly [1].

Workflow Diagram

G Start Crude Nitration Mixture (2-nitro, 4-nitro, 6-nitro esters) Step1 Dissolve in Acetone/MeOH Start->Step1 Step2 Add 1.05 eq. NaOH (aq) Stir at 0-5°C for 2-4 hours Step1->Step2 Saponification Step3 Partition: Water vs. DCM Step2->Step3 Aqueous Aqueous Layer (Hydrolyzed 4-nitro & 6-nitro acids) Step3->Aqueous Soluble Salts Organic Organic Layer (Unreacted 2-nitro ester) Step3->Organic Intact Ester Final Evaporate & Recrystallize (Target: this compound) Organic->Final

Caption: Kinetic resolution workflow utilizing the steric resistance of the ortho-nitro ester.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude nitration mixture in acetone or methanol (5 mL per gram of crude).

  • Controlled Saponification:

    • Prepare a solution of NaOH (1.05 equivalents relative to the estimated impurities, or 1.0 eq relative to total mass if composition is unknown).

    • Add NaOH solution dropwise at 0°C .

    • Monitor by TLC. The 4-nitro ester spot should disappear rapidly, converting to the baseline acid spot.

  • Quench & Partition:

    • Once the 4-nitro ester is consumed (typically < 3 hours), dilute with cold water.

    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Separation:

    • Aqueous Layer: Contains the hydrolyzed 4-nitro and 6-nitro benzoic acids (impurities). Discard or acidify to recover for analysis.

    • Organic Layer: Contains the unhydrolyzed This compound .

  • Purification: Dry the organic layer over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Part 3: Secondary Protocol – Chromatographic Purification

Best for: High purity requirements (>99%), final polishing, or small scale (<5g). Principle: Intramolecular Hydrogen Bonding. Both the 2-nitro and 4-nitro isomers have the nitro group ortho to the hydroxyl, allowing for intramolecular hydrogen bonding.[1] However, the 2-nitro isomer is less polar due to the twisting of the ester group and shielding of the phenol [2].

Solvent System Optimization
Solvent SystemRatio (v/v)ObservationRecommendation
Hexane : EtOAc80 : 20Poor separation; spots overlap.Avoid for crude separation.
Toluene : Acetone 95 : 5 Excellent resolution. 2-nitro elutes first.Highly Recommended.
DCM : Methanol98 : 2Good for removing polar tars, but isomers may co-elute.Use for pre-filtration only.
Troubleshooting Guide (Q&A)

Q1: My TLC shows the 2-nitro and 4-nitro spots are very close. How do I improve resolution?

A: This is common with standard Hexane/EtOAc systems. Switch to Toluene/Acetone (95:5) or Chloroform/Methanol (99:1) . The aromatic solvent (Toluene) interacts differently with the nitro groups (pi-pi stacking) compared to aliphatic alkanes, often amplifying the separation between the planar 4-nitro and the twisted 2-nitro isomers.

Q2: During hydrolysis, I lost my product (2-nitro ester). What happened?

A: You likely over-hydrolyzed. While the 2-nitro ester is sterically hindered, it is not immune to hydrolysis, especially at elevated temperatures or high pH.

  • Fix: Ensure the temperature stays below 5°C .

  • Fix: Use LiOH instead of NaOH; Lithium is less nucleophilic in this context and allows for a gentler hydrolysis.

Q3: The product oil is not crystallizing after the column.

A: The 2-nitro isomer has a lower melting point than the 4-nitro isomer due to the disruption of intermolecular packing (caused by the "sandwiched" nitro group).

  • Fix: Triturate the oil with cold Pentane or Diisopropyl Ether . Scratch the flask side to induce nucleation.

  • Fix: Ensure all Toluene is removed; even trace amounts can prevent crystallization.

Q4: Why is the yield of the 2-nitro isomer so low (<20%)?

A: This is intrinsic to the synthesis. The position between the OH and Ester is the most sterically crowded.

  • Optimization: Perform the nitration at -10°C using fuming HNO₃ in Acetic Anhydride (acetyl nitrate). This reagent is bulkier and sometimes favors the ortho-position (to the phenol) via a specific coordination mechanism, though the 4-position will still dominate.

Part 4: Mechanism of Separation (Visualized)

The success of the separation relies on the specific environment of the Ester Carbonyl .

ChemicalMechanism cluster_0 4-Nitro Isomer (Impurity) cluster_1 2-Nitro Isomer (Target) N4 Nitro @ Pos 4 (Para to Ester) E4 Ester Carbonyl (Exposed) N4->E4 Activates Action4 Rapid Hydrolysis (Becomes Acid) E4->Action4 + NaOH N2 Nitro @ Pos 2 (Ortho to Ester) E2 Ester Carbonyl (Shielded) N2->E2 Steric Block Action2 Resists Hydrolysis (Remains Ester) E2->Action2 + NaOH

Caption: Mechanistic basis for Kinetic Resolution. The 2-nitro group sterically shields the ester from nucleophilic attack.

References
  • Steric Effects in Ester Hydrolysis

    • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). The influence of the ortho-substituent in the alkaline hydrolysis of ethyl benzoates. Journal of the Chemical Society, 1291-1298.
    • Context: Establishes that ortho-nitro benzoates hydrolyze significantly slower than para-isomers due to the "ortho effect" and steric inhibition of the transition st
  • Acidity and Hydrogen Bonding in Nitrophenols

    • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Nitrophenols.[1] Journal of Molecular Structure: THEOCHEM, 761(1-3), 21-28.

    • Context: Explains the intramolecular H-bonding patterns that alter the polarity and pKa of 2-nitro vs 4-nitro isomers, facilitating chromatographic separ
  • Physical Properties of Nitrobenzoate Isomers

    • National Institute of Standards and Technology (NIST).[2] Ethyl 4-hydroxy-3-nitrobenzoate (Isomer Analog Data).

    • Context: Provides baseline physical data (IR, Mass Spec)

Sources

Technical Support Center: Recrystallization of Ethyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the recrystallization of ethyl 3-hydroxy-2-nitrobenzoate.

This guide provides in-depth technical assistance for the purification of this compound via recrystallization. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity and yield.

Core Principles: Selecting the Optimal Recrystallization Solvent

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent for this compound must satisfy several key criteria. It should exhibit a steep solubility curve, meaning the compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility is the cornerstone of maximizing product recovery.[1] Furthermore, the solvent must be chemically inert towards the compound and either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.[1]

The molecular structure of this compound—featuring a polar nitro group, a hydrogen-bonding hydroxyl group, and an ethyl ester moiety—dictates that polar solvents are likely candidates, following the "like dissolves like" principle.[1] Alcoholic solvents are often a good starting point for nitroaryl compounds.[1][2]

Solvent Selection Guide for this compound

Empirical testing is essential. The following table provides a logical starting point for solvent screening, based on the compound's structural features.

Solvent / Solvent SystemPolarityBoiling Point (°C)Rationale & Suitability for this compound
Single Solvents
Ethanol (EtOH)Polar78A good general-purpose polar solvent, often effective for nitroaromatic compounds.[1][2][3] The hydroxyl group of ethanol can hydrogen-bond with the solute.
Methanol (MeOH)Polar65Similar to ethanol but more polar and with a lower boiling point. It has been used successfully for recrystallizing related nitrobenzoate esters.[4][5][6]
Isopropanol (IPA)Polar82Less polar than ethanol; may offer a better solubility differential.
Ethyl Acetate (EtOAc)Medium77The ester functionality is similar to the solute ("like dissolves like"), making it a strong candidate.[7] Often used in chromatography for this class of compounds.[8]
WaterHigh100Due to the hydroxyl and nitro groups, there may be some solubility in hot water. However, as an organic ester, it is unlikely to be soluble enough on its own but is an excellent "anti-solvent".[7]
Mixed Solvents
Ethanol/WaterVariableVariableA powerful and common mixed solvent system.[9] The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until persistent cloudiness appears.[1]
Isopropanol/WaterVariableVariableSimilar to EtOH/Water, potentially useful if the compound is too soluble in pure isopropanol. A patent for a related compound used an isopropanol/water mixture for recrystallization.[10]
Ethyl Acetate/HexaneVariableVariableA less polar system. The compound is dissolved in hot ethyl acetate, and hexane (the "bad" solvent) is added to induce precipitation upon cooling.[7]
Experimental Protocols

A. Protocol for Solvent Screening (Test-Tube Scale)

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a potential solvent dropwise (start with ~0.5 mL) at room temperature. Observe if the solid dissolves. A good solvent should not dissolve the compound at room temperature.[2]

  • If the solid does not dissolve, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.

B. Protocol for Bulk Recrystallization

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved, ensuring you use the minimum amount necessary to avoid low recovery.[11]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4][11] Using solvent that is not ice-cold will dissolve some of your product, reducing the yield.[1]

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For a final drying, they can be placed in a desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Start Crude Ethyl 3-hydroxy-2-nitrobenzoate Screening Solvent Screening (Test-Tube Scale) Start->Screening Decision Is a single solvent suitable? Screening->Decision SingleSolvent Select Single Solvent Decision->SingleSolvent Yes MixedSolvent Select Mixed Solvent System Decision->MixedSolvent No Dissolve Dissolve in Minimum Boiling Solvent SingleSolvent->Dissolve MixedSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Vacuum Filtration & Cold Solvent Wash Cool->Collect Dry Dry Crystals Collect->Dry End Pure Product Dry->End

Caption: Workflow for solvent selection and purification.

Troubleshooting Guide & FAQs

Q1: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

A: "Oiling out" happens when the solid melts before it dissolves, often because the boiling point of the solvent is higher than the melting point of the impure compound.[1] Impurities can significantly depress a compound's melting point.[2]

  • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature, then allow it to cool very slowly.[1][12]

  • Solution 2: Lower the Solution Temperature. If using a mixed solvent system, add more of the "good" (more soluble) solvent to dissolve the oil, then attempt to cool again.

  • Solution 3: Slow Down Cooling. After dissolving the oil, let the hot plate or water bath cool down slowly with the flask still on it. This can favor crystal formation.[13]

Q2: No crystals are forming, even after the solution has cooled completely in an ice bath.

A: This usually indicates that the solution is either not saturated (too much solvent was used) or it is supersaturated and requires nucleation to begin crystallization.[13]

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[1][11][13] The microscopic scratches on the glass can provide a surface for crystal nucleation.

  • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product, add it to the solution to initiate crystallization.

  • Solution 3: Reduce Solvent Volume. If the solution is not saturated, gently boil off some of the solvent to increase the solute concentration and attempt to cool it again.[12][13]

Q3: My final yield of pure crystals is very low. How can I improve it?

A: A low yield is a common issue and can result from several procedural errors.

  • Cause 1: Using too much solvent. During the dissolution step, an excess of hot solvent will keep a significant portion of your product dissolved even after cooling.[1][11] Always use the minimum amount of boiling solvent required.

  • Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Cause 3: Inefficient washing. Washing the collected crystals with room-temperature or warm solvent will dissolve them.[1] Always use a minimal amount of ice-cold solvent for the wash step.[1][11]

  • Cause 4: Inherent solubility. Some product will always be lost as it has some finite solubility in the cold solvent.[11] Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize this loss.

Q4: How do I choose between a single solvent and a mixed solvent system?

A: A single solvent is always preferable for its simplicity. However, if you cannot find a single solvent that dissolves the compound well when hot but poorly when cold, a mixed solvent system is necessary.[1] This is often the case when a compound is highly soluble in one solvent (even when cold) and very insoluble in another (even when hot). By creating a mixture, you can fine-tune the solvent properties to achieve the desired solubility profile.[1]

References

  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization.
  • RSC Education. (2016, October 15). Nitration of methyl benzoate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.
  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). NITRATION OF METHYL BENZOATE.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Murov, S. (n.d.). Properties of Common Organic Solvents.
  • Unknown. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Avoiding side reactions during nitro group reduction of hydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocol Optimization for Nitro Reduction in the Presence of Ester and Phenolic Moieties. Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Chemoselectivity Challenge

Reducing a nitro group (


) to an aniline (

) on a hydroxybenzoate scaffold presents a "triad of sensitivity." You are balancing three competing reactivities:
  • The Ester: Susceptible to hydrolysis (under aqueous basic/acidic conditions) or amidation (nucleophilic attack by the newly formed amine).

  • The Halogen (if present): Susceptible to hydrogenolysis (falling off) under standard catalytic hydrogenation conditions.

  • The Phenol: Susceptible to oxidation (quinone formation) or acting as a catalyst poison.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-value intermediate synthesis.

Part 1: Strategic Method Selection

Before starting, select your method based on your substrate's specific risk factors.

Decision Matrix: Selecting the Right Reduction Protocol

MethodSelection Start START: Analyze Substrate Halogen Is a Halogen (Cl, Br, I) present on the ring? Start->Halogen Scale Scale of Reaction? Halogen->Scale No Hydro Catalytic Hydrogenation (Risk: Dehalogenation) Halogen->Hydro Yes (High Risk) Scale->Hydro Large (>100g) Chem Dissolving Metal Reduction (Risk: Ester Hydrolysis) Scale->Chem Small/Medium PtC USE: Sulfided Pt/C or Pt/C + Vanadium Hydro->PtC Preferred PdC USE: Pd/C + Inhibitor (e.g., Morpholine) Hydro->PdC Alternative FeAcid AVOID: Fe/HCl or Zn/HCl (Hydrolysis Risk) Chem->FeAcid Not Recommended FeNeut USE: Fe / NH4Cl (The 'Gold Standard') Chem->FeNeut Recommended Dithio USE: Sodium Dithionite (For small scale/mild) Chem->Dithio Alternative

Figure 1: Decision tree for selecting a reduction protocol based on substrate functional groups and scale.

Part 2: Critical Failure Modes & Prevention

The "Disappearing Halogen" (Hydrogenolysis)
  • Symptom: Mass spec shows M-X+H (e.g., loss of Bromine).

  • Cause: Standard Pd/C is excellent at inserting into C-X bonds, especially aryl-halides, removing the halogen before reducing the nitro group.

  • Solution:

    • Switch Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1] Sulfur poisons the catalyst sites responsible for C-X insertion without stopping nitro reduction [1].

    • Add an Inhibitor: If you must use Pd/C, add 0.1–0.5 equivalents of a nitrogen base like morpholine or ethylenediamine . These coordinate to the metal surface and dampen its activity toward the halogen [2].

Ester Hydrolysis (Acid/Base Sensitivity)
  • Symptom: Isolation of the carboxylic acid instead of the benzoate ester.

  • Cause:

    • Classic Béchamp (Fe/HCl): The HCl concentration is too high.

    • Zn/AcOH: Zinc Lewis acidity combined with heat promotes hydrolysis.

  • Solution: Use the Fe/NH₄Cl method (Protocol B). Ammonium chloride buffers the reaction to pH 5–6, which is mild enough to preserve even sensitive methyl esters [3].

Polymerization (Amidation)
  • Symptom: Insoluble gums or oligomers; low yield of monomer.

  • Cause: The product is an aniline (nucleophile) and the starting material is an ester (electrophile). If left in solution too long or heated excessively, they react to form amides.

  • Solution:

    • Dilution: Run the reaction at lower concentrations (<0.2 M).

    • Workup Speed: Do not store the crude amine. Isolate it immediately or protect it (e.g., Boc-protection) in situ.

Part 3: Validated Protocols

Protocol A: Chemoselective Hydrogenation (Halogen-Safe)

Best for: Large scale, clean workup, halogenated substrates.

Reagents:

  • Substrate (1.0 equiv)

  • 5% Pt(S)/C (Sulfided Platinum) (2–5 wt% loading)

  • Solvent: Ethyl Acetate (Avoid MeOH if transesterification is a risk)

Procedure:

  • Dissolve substrate in Ethyl Acetate (0.1 M).

  • Add catalyst carefully under Argon flow (Pyrophoric risk).

  • Purge vessel with

    
     (3x) then 
    
    
    
    (3x).
  • Run at 1–3 bar (balloon to low pressure) at Room Temperature .

    • Note: High pressure/temp increases dehalogenation risk.

  • Monitor by HPLC. Stop immediately upon consumption of starting material.

  • Filter through Celite to remove catalyst.

Protocol B: Fe/NH₄Cl Reduction (Ester-Safe)

Best for: Small-medium scale, highly sensitive esters, no special pressure equipment.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (3.0–5.0 equiv) - Must be fine mesh (<325 mesh) for kinetics.

  • Ammonium Chloride (3.0–5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Dissolve substrate in EtOH/Water.

  • Add

    
     and stir.
    
  • Add Iron powder.[2]

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >10g).

    • Why? Iron is heavy and settles; kinetics depend on surface area contact.

  • Monitor TLC (usually complete in 1–4 hours).

  • Critical Workup Step: Filter the hot mixture through a Celite pad. Wash the pad with copious Ethyl Acetate.

    • Troubleshooting: If the filtrate turns brown/cloudy (iron breakthrough), wash the organic layer with dilute EDTA solution or Rochelle's salt to sequester iron [4].

Part 4: Technical FAQ

Q: My reaction stalled at the hydroxylamine (


) intermediate. What now? 
A:  This is common with mild reductants.
  • If using Hydrogenation: Increase pressure slightly or warm to 35°C.

  • If using Fe/NH₄Cl: Add more Iron powder (2 equiv) and increase agitation. The reduction of hydroxylamine to amine is the slow step.

Q: The product is colored (purple/black) but NMR looks okay. Why? A: Aminophenols and aminobenzoates are prone to air oxidation (radical formation).

  • Fix: Add a pinch of Sodium Metabisulfite or Ascorbic Acid during the aqueous workup to act as an antioxidant. Store the product under Nitrogen/Argon in the dark.

Q: Can I use Sodium Borohydride (


)? 
A:  Not alone. 

does not reduce nitro groups efficiently.[3] However,

+

(cat)
generates Nickel Boride in situ, which is a potent nitro reductant. Warning: This method is often too active and can reduce esters or cause dehalogenation. Stick to Fe/NH₄Cl for high safety [5].

Part 5: Data Summary

MethodReagentsEster CompatibilityHalogen CompatibilityWorkup Difficulty
Catalytic H2 (Pd/C)

, Pd/C
HighLow (Dehalogenation)Low (Filtration)
Catalytic H2 (Pt-S/C)

, Pt(S)/C
HighHigh Low (Filtration)
Bechamp (Classic) Fe, HClLow (Hydrolysis)HighHigh (Iron waste)
Modified Bechamp Fe,

Excellent Excellent Med (Sludge)
Transfer Hydrog.

, Pd/C
GoodMed (Temp dependent)Low

References

  • Selective Hydrogenation of Halogenated Nitroarenes. Journal of the American Chemical Society. Use of sulfided platinum to prevent dehalogenation.[1]

  • Inhibition of Dehalogenation during Catalytic Hydrogenation. US Patent 3,145,231. Describes the use of morpholine as an inhibitor.[4]

  • Reduction of Nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages. Detailed protocol for ester-tolerant reduction.

  • Workup Strategies for Iron Reductions. Organic Process Research & Development. Methods to remove iron residues using chelating agents.

  • Selective Reduction of Nitro Compounds. Organic Chemistry Portal. Comparison of hydride vs. metal reductions.

Sources

Technical Support Center: 2-Nitrobenzoate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for 2-nitrobenzoate synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction

Welcome to the 2-Nitrobenzoate Synthesis Support Hub .

As a Senior Application Scientist, I often see researchers struggle with the synthesis of ortho-substituted benzoic acids. Unlike the meta-isomer (which is easily accessible via direct nitration of benzoic acid), 2-nitrobenzoic acid cannot be efficiently synthesized by nitrating benzoic acid due to the meta-directing nature of the carboxyl group.

Therefore, the industry-standard route is the oxidation of 2-nitrotoluene . While theoretically simple, this reaction is notorious for three issues:

  • Incomplete Oxidation: Stalling at the aldehyde or alcohol stage.

  • Workup Nightmares: The formation of colloidal manganese dioxide (

    
    ) "sludge."
    
  • Yield Loss: Due to decarboxylation or poor phase transfer.

This guide provides optimized protocols, troubleshooting logic, and safety parameters to ensure high-purity isolation.

Module 1: The Optimized Protocol (KMnO4 Oxidation)

The Core Problem: 2-Nitrotoluene is lipophilic; Potassium Permanganate (


) is ionic and water-soluble. Without intervention, reaction only occurs at the interface, leading to slow kinetics and low yields.

The Solution: Phase Transfer Catalysis (PTC). We recommend a biphasic system using a quaternary ammonium salt to shuttle the permanganate ion into the organic phase.

Standard Operating Procedure (SOP-2NB-Ox)
ParameterRecommended ConditionRationale
Oxidant

(Solid or Sat. Soln)
Stoichiometric excess (2.5 - 3.0 eq) is required to account for thermal decomposition.
Solvent Water : Pyridine (2:1) OR Water + PTCPyridine acts as a co-solvent/catalyst. Alternatively, use Water + TBAB (Tetrabutylammonium bromide).
Catalyst TBAB or Cetrimide (1-5 mol%)Transports

into the organic phase, increasing reaction rate by orders of magnitude.
Temperature Reflux (

)
Required to overcome the activation energy of the initial C-H abstraction.
pH Control Alkaline (pH > 9)The oxidation is faster and cleaner in alkaline media (

or

added).
Step-by-Step Workflow
  • Charge: Suspend 2-nitrotoluene (1.0 eq) in water. Add

    
     (0.5 eq) and TBAB (0.05 eq).
    
  • Heat: Bring the mixture to a vigorous reflux (

    
    ).
    
  • Dose: Add

    
     (3.0 eq total) in portions over 1–2 hours. Do not add all at once to prevent thermal runaway.
    
  • Monitor: Reflux until the purple color persists for >30 mins (indicating excess oxidant) and TLC shows consumption of starting material.

  • Quench: Add Ethanol or Sodium Bisulfite to destroy excess permanganate (turns solution brown).

Module 2: Troubleshooting & FAQs

Q1: The reaction mixture has turned into a thick brown sludge that I cannot filter. How do I recover my product?

Diagnosis: You are dealing with colloidal Manganese Dioxide (


).
The Fix:  Do NOT  try to filter this through standard paper; it will clog immediately.

Protocol A (The Celite Method):

  • While the reaction mixture is still hot (

    
    ), filter it through a thick pad of Celite (diatomaceous earth).
    
  • Wash the pad with hot water. The product is in the filtrate (aqueous layer) as the carboxylate salt.

  • Note: If the filtrate is cool, the product might crystallize in the Celite pad, leading to yield loss.

Protocol B (The Chemical Reduction - Recommended for <10g scale):

  • Acidify the mixture with

    
    .
    
  • Add solid Sodium Bisulfite (

    
    ) or Sodium Sulfite (
    
    
    
    ) while stirring.
  • Chemistry:

    
    .
    
  • The brown solid will dissolve, leaving a clear solution containing your precipitated product.

Q2: My yield is <40%, and I see a spot on TLC that isn't starting material or product.

Diagnosis: Incomplete oxidation.[1] You likely have 2-nitrobenzaldehyde or 2-nitrobenzyl alcohol . Root Cause:

  • Stalling: The reaction stopped because

    
     was depleted or the phases weren't mixing.
    
  • Sterics: The ortho-nitro group creates steric hindrance, making the initial hydrogen abstraction difficult compared to para-nitrotoluene.

Corrective Action:

  • Boost Agitation: Increase stirring speed (RPM) to maximize interfacial surface area.

  • Reload Catalyst: Add another 1-2 mol% of TBAB.

  • Check pH: Ensure the reaction is basic (

    
    ). Acidic conditions promote the formation of stable aldehydes.
    
Q3: Why can't I just nitrate benzoic acid directly?

Scientific Explanation: This is a classic electrophilic aromatic substitution constraint. The carboxyl group (


) is a strong electron-withdrawing group (EWG) and is meta-directing .
  • Nitration of Benzoic Acid

    
    3-Nitrobenzoic acid  (>80% major product).
    
  • Oxidation of 2-Nitrotoluene

    
    2-Nitrobenzoic acid  (Target).
    

Module 3: Visualizing the Mechanism

Understanding the pathway helps identify where the reaction stalls. The rate-determining step (RDS) is the initial abstraction of a benzylic hydrogen.

ReactionPathway cluster_PTC Phase Transfer Cycle Start 2-Nitrotoluene (Organic Phase) Inter1 2-Nitrobenzyl Alcohol Start->Inter1 KMnO4 / PTC (Slow Step) Inter2 2-Nitrobenzaldehyde (Stall Point) Inter1->Inter2 Oxidation Product 2-Nitrobenzoate (Aqueous Phase) Inter2->Product Rapid Oxidation (pH > 9) MnO4_Aq MnO4- (aq) MnO4_Org Q+MnO4- (org) MnO4_Aq->MnO4_Org TBAB (Q+)

Figure 1: Reaction pathway showing the sequential oxidation states. The transition from Toluene to Alcohol is kinetically rate-limiting, while the Aldehyde stage is where "stalling" often occurs if pH drops.

Module 4: Safety & Scale-Up

Thermal Runaway Risk

Oxidations are highly exothermic.

  • Risk: Adding solid

    
     too quickly to a hot mixture can cause a "volcano" effect or rapid solvent boil-over.
    
  • Control: Use an internal temperature probe. Stop addition if temp rises

    
     above setpoint.
    
Green Chemistry Alternative (Aerobic Oxidation)

For scales >100g,


 generates too much waste (

). Alternative: Aerobic Oxidation [2][3]
  • Reagents:

    
     (1 atm), 
    
    
    
    (2.5 eq), Ethanol/Water solvent.
  • Mechanism: Base-promoted aerobic oxidation.[2]

  • Benefit: The only byproduct is water.

  • Reference: See Ma et al. (2018) for metal-free aerobic protocols.[2]

References

  • Mechanism of Permanganate Oxidation: Gardner, K. A., & Mayer, J. M. (1995). Understanding C-H Bond Oxidations: H· and H- Transfer in the Oxidation of Toluene Derivatives. Science, 269(5232), 1849–1851. Link

  • Phase Transfer Catalysis: Herriott, A. W., & Picker, D. (1975). Phase transfer catalysis.[1][4][5][6] Evaluation of catalysts. Journal of the American Chemical Society, 97(9), 2345–2349. Link

  • Green Aerobic Oxidation: Ma, R., et al. (2018). Metal-Free Aerobic Oxidation of Nitro-Substituted Alkylarenes to Carboxylic Acids or Benzyl Alcohols Promoted by NaOH.[2] The Journal of Organic Chemistry, 83(15), 8775–8780. Link

  • Organic Syntheses Standard: Clarke, H. T., & Taylor, E. R. (1922). o-Chlorobenzoic Acid (Demonstrating Permanganate Oxidation). Organic Syntheses, Coll. Vol. 2, p. 135. Link

Sources

Validation & Comparative

H-NMR spectrum analysis of ethyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H-NMR Spectral Analysis of Ethyl 3-Hydroxy-2-Nitrobenzoate: A Comparative Approach

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. This compound, a substituted aromatic ester, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides a comprehensive analysis of its expected Proton Nuclear Magnetic Resonance (¹H-NMR) spectrum, offers a comparison with alternative analytical techniques, and supplies detailed experimental protocols to ensure data integrity and reproducibility.

Predicted ¹H-NMR Spectrum: A Detailed Interpretation

The structure of this compound contains three distinct proton environments: the aromatic ring, the ethyl ester group, and the hydroxyl group. The powerful electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating, hydrogen-bonding capability of the hydroxyl group (-OH) create a complex electronic environment that significantly influences the chemical shifts of the aromatic protons.

Based on established principles of NMR spectroscopy and data from analogous structures, the following ¹H-NMR spectrum is predicted for this compound.

Aromatic Region (δ 7.0 - 8.5 ppm)

The benzene ring has three protons at positions 4, 5, and 6. Their chemical shifts are dictated by the electronic effects of the three substituents.

  • H-6: This proton is ortho to the ester group and meta to both the nitro and hydroxyl groups. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent ester and the cumulative influence of the other groups. It should appear as a doublet of doublets (dd).

  • H-4: This proton is para to the ester, ortho to the hydroxyl group, and meta to the nitro group. The electron-donating hydroxyl group will shield this proton relative to H-6. It is expected to appear as a doublet of doublets (dd).

  • H-5: This proton is meta to the ester and the hydroxyl group, and ortho to the nitro group. The strong deshielding effect of the adjacent nitro group will shift this proton significantly downfield.[1][2][3] It will likely appear as a triplet or a doublet of doublets (t or dd), depending on the coupling constants with H-4 and H-6.

Ethyl Ester Region (δ 1.4 - 4.5 ppm)

The ethyl group gives rise to two distinct signals characteristic of an ethyl ester.

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded. They will appear as a quartet (q) due to coupling with the three methyl protons.

  • Methyl Protons (-OCH₂CH₃): These protons are further from the deshielding oxygen and will appear more upfield. They will be split into a triplet (t) by the two adjacent methylene protons.

Hydroxyl Proton (δ 5.0 - 12.0 ppm)
  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[4][5][6] It often appears as a broad singlet due to hydrogen bonding and chemical exchange. In a non-polar, aprotic solvent like CDCl₃, it might be a sharper signal, whereas in DMSO-d₆, which is a hydrogen bond acceptor, the signal will be sharp and shifted significantly downfield.[5]

Summary of Predicted ¹H-NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 (Aromatic)~8.0 - 8.3dd1H
H-5 (Aromatic)~7.7 - 8.0t or dd1H
H-4 (Aromatic)~7.2 - 7.5dd1H
-OH (Hydroxyl)5.0 - 12.0 (variable)br s1H
-OCH₂CH₃ (Methylene)~4.4q2H
-OCH₂CH₃ (Methyl)~1.4t3H

Table 1: Predicted ¹H-NMR spectral data for this compound in CDCl₃.

Experimental Protocols

Achieving a high-quality, reproducible ¹H-NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation for ¹H-NMR Analysis
  • Sample Purity: Ensure the this compound sample is of high purity to avoid spectral contamination.

  • Weighing: Accurately weigh approximately 5-25 mg of the solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice.[7][8] For compounds with prominent hydroxyl groups where hydrogen bonding is of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to obtain sharper -OH signals.[5]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean 5 mm NMR tube. Solid particles can severely distort the magnetic field, leading to broad, poorly resolved peaks.[9]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Workflow for ¹H-NMR Sample Preparation

G cluster_prep Sample Preparation cluster_analysis NMR Analysis A Weigh 5-25 mg of pure sample B Select appropriate deuterated solvent (e.g., CDCl3) A->B C Dissolve sample in 0.7 mL of solvent B->C D Filter solution into NMR tube C->D E Cap NMR tube securely D->E F Insert sample into spectrometer E->F G Lock, Tune, and Shim F->G H Acquire Spectrum G->H I Process Data (FT, Phase, Baseline) H->I

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol 2: Standard ¹H-NMR Data Acquisition
  • Instrument Setup: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Selection: Load a standard 1D proton experiment parameter set.[10] Key parameters include:

    • Spectral Width (SW): A range of 12-16 ppm is typically sufficient for most organic molecules.[10]

    • Acquisition Time (AQ): Typically 2-4 seconds to ensure good resolution.[10][11]

    • Relaxation Delay (D1): A delay of 1-5 seconds is standard. For quantitative analysis, a longer delay (e.g., 17s) may be necessary to ensure full relaxation of all protons.[10]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[10]

  • Data Acquisition: Start the acquisition.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is processed. This involves Fourier Transform (FT), phase correction, baseline correction, and referencing the spectrum (e.g., to residual solvent peak or TMS).

Comparison with Alternative Analytical Techniques

While ¹H-NMR is unparalleled for detailed structural mapping of protons, a comprehensive characterization often involves cross-validation with other analytical methods.[12]

TechniqueInformation ProvidedAdvantagesLimitations
¹H-NMR Spectroscopy Precise proton environment, connectivity (via coupling), and stoichiometry (via integration).Provides detailed structural information and stereochemistry. Non-destructive.Requires relatively pure sample (mg quantities). Hydroxyl proton can be broad and difficult to assign.[5]
¹³C-NMR Spectroscopy Number and type of carbon atoms (C, CH, CH₂, CH₃).Complements ¹H-NMR by providing a carbon skeleton fingerprint.[13]Low natural abundance of ¹³C requires higher sample concentration or longer acquisition times.[8][13]
Mass Spectrometry (GC-MS/LC-MS) Molecular weight and fragmentation pattern.Extremely high sensitivity (μg to ng). Provides molecular formula confirmation. GC-MS is suitable for volatile and thermally stable compounds.[12][14]Does not provide detailed stereochemical or isomeric information. Nitroaromatics can be thermally unstable, making LC-MS a better choice.[14]
Infrared (IR) Spectroscopy Presence of specific functional groups (-OH, C=O, -NO₂).Fast and simple. Good for identifying key functional groups.Provides limited information on the overall molecular structure and connectivity.
UV-Vis Spectroscopy Information about the conjugated π-system.Highly sensitive. Useful for quantitative analysis of known compounds.Provides very little structural information; primarily confirms the presence of a chromophore.

Table 2: Comparison of analytical techniques for the characterization of this compound.

Decision Logic for Analytical Technique Selection

G A Goal of Analysis? B ¹H-NMR & ¹³C-NMR A->B Full Structural Elucidation C Mass Spectrometry (LC-MS) A->C Confirm Molecular Weight / Formula D IR Spectroscopy A->D Confirm Functional Groups E UV-Vis Spectroscopy A->E Quantify Known Compound

Caption: Decision tree for selecting an appropriate analytical technique.

Protocol 3: GC-MS Analysis of Hydroxylated Nitroaromatic Compounds

This protocol is adapted for compounds like this compound, which may require derivatization to improve volatility and thermal stability.[12][15]

  • Derivatization (Silylation):

    • Dissolve ~1 mg of the sample in a suitable solvent (e.g., acetonitrile).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which will react with the acidic hydroxyl group.[15]

    • Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).[12]

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10°C/minute to 300°C and hold for 5-10 minutes.[12][15]

    • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the parent ion peak (M+) corresponding to the silylated derivative and analyze the fragmentation pattern to confirm the structure.

Conclusion

The ¹H-NMR spectrum of this compound offers a wealth of structural information that is critical for its unambiguous identification. By predicting the chemical shifts, multiplicities, and integration of each proton, researchers can confidently interpret experimental data. While ¹H-NMR is a powerful standalone technique, its true analytical strength is realized when used in conjunction with complementary methods like ¹³C-NMR and mass spectrometry. The protocols and comparative data provided in this guide serve as a robust framework for the rigorous characterization of this and other complex nitroaromatic compounds, ensuring the highest standards of scientific integrity in research and development.

References

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]

  • StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available at: [Link]

  • OpenBU. (n.d.). Mass Spectrometry for the development of an alternative analytical method for the forensic analysis and identification of high explosives. Available at: [Link]

  • Instruct-ERIC. (n.d.). NMR data acquisition. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • MDPI. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Available at: [Link]

  • Wiley Online Library. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available at: [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Available at: [Link]

  • PMC. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Available at: [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Chemistry Europe. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. Available at: [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available at: [Link]

  • ScienceDirect. (n.d.). NMR Data Processing. Available at: [Link]

  • Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • Acorn NMR. (n.d.). Data Tables (DT) in NUTS: Publication Listings of NMR Data. Available at: [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • ResearchGate. (2025). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Available at: [Link]

  • Chemsrc. (2025). ethyl 3-hydroxy-2-nitrobutanoate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-nitrobenzoate. Available at: [Link]

  • YouTube. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Available at: [Link]

  • ResearchGate. (2025). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]

  • NIST WebBook. (n.d.). Ethyl 3-hydroxybenzoate. Available at: [Link]

  • Cheméo. (n.d.). Ethyl 3-nitrobenzoate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Available at: [Link]

Sources

Precision Analysis of Benzoate Derivatives: Distinguishing Nitro and Ester Moieties via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of pharmaceutical intermediates, specifically nitrobenzoates (e.g., ethyl 4-nitrobenzoate), Infrared (IR) spectroscopy serves as a rapid, high-fidelity validation tool. This guide delineates the spectral distinction between nitro (


)  and ester (

)
functional groups attached to an aromatic ring.

While Nuclear Magnetic Resonance (NMR) provides atomic-level connectivity, FTIR offers superior throughput for functional group verification. The "performance" of this analytical method relies on resolving three critical regions: the carbonyl stretch (1715–1730 cm⁻¹), the asymmetric nitro stretch (~1530 cm⁻¹), and the symmetric nitro stretch (~1350 cm⁻¹), which must be distinguished from ester C–O vibrations.

Mechanistic Foundation: Vibrational Causality

To interpret the spectrum accurately, one must understand the electronic environment affecting the bond force constants (


).
The Benzoate Ester System[1]
  • Conjugation Effect: Unlike aliphatic esters (

    
    ), the carbonyl group in benzoates is conjugated with the benzene ring. This delocalization reduces the double-bond character of the carbonyl, lowering the force constant and shifting the absorption to a lower frequency (1715–1730 cm⁻¹ ).
    
  • Inductive Effects: Electron-withdrawing substituents (like a nitro group) on the ring can slightly increase the carbonyl frequency by destabilizing the polarized form, though conjugation remains the dominant factor.

The Aromatic Nitro Group[2][3]
  • Resonance Hybrid: The nitrogen atom is positively charged, and the two oxygen atoms share a negative charge via resonance. This creates two distinct vibrational modes coupled through the nitrogen atom:[1][2][3]

    • Asymmetric Stretch (

      
      ):  The N–O bonds vibrate out of phase.[1]
      
    • Symmetric Stretch (

      
      ):  The N–O bonds vibrate in phase.[1]
      
  • Intensity: Due to the high polarity of the N–O bonds, these absorptions are among the most intense in the spectrum ("Eye Teeth" of the spectrum), often exceeding the intensity of aromatic C=C skeletal vibrations.

Spectral Atlas: Comparative Peak Analysis

The following table summarizes the diagnostic peaks required to confirm the presence of both groups in a benzoate derivative.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityBand ShapeDiagnostic Notes
Ester (Benzoate) C=O[4] Stretch1715 – 1730 StrongSharpLower than aliphatic esters due to conjugation.[3]
Nitro (Aromatic) N–O Asymmetric1520 – 1550 Very StrongSharp/BroadOften the strongest peak in the 1500–1600 region.
Nitro (Aromatic) N–O Symmetric1340 – 1360 Very StrongSharpCritical: Can overlap with C–H bends; verify with

.
Ester (Benzoate) C–O–C Stretch1270 – 1310 StrongBroadThe "Ester Rule of Three" peak; distinct from Nitro

.
Aromatic Ring C=C Stretch1600 & 1475MediumSharpUseful for confirming the aromatic core.
Critical Interference Analysis
  • The 1350 cm⁻¹ Region: This is the highest risk area for misinterpretation.

    • Nitro Symmetric (

      
      ): ~1350 cm⁻¹ (Very Strong).[1]
      
    • Methyl Group Deformation (

      
      ): ~1375 cm⁻¹ (Medium/Weak). In ethyl esters, this peak appears as a shoulder to the nitro peak.
      
    • Differentiation: The nitro peak is significantly more intense and appears at a slightly lower wavenumber than the methyl deformation.

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for its reproducibility and lack of sample preparation artifacts (e.g., water bands in KBr).

Reagents & Equipment[7][8]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for strong nitro/ester dipoles).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal and ensure it is dry.

    • Acquire an air background spectrum to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
  • Sample Loading:

    • Solids: Place ~2–5 mg of the benzoate powder to cover the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact (critical for peak intensity).

    • Liquids: Place 1 drop to cover the crystal.

  • Data Collection:

    • Collect the sample spectrum.

    • Self-Validation Check: Ensure the Transmittance of the strongest peak (usually Nitro

      
       or Carbonyl) does not bottom out (i.e., remains 
      
      
      
      ) to prevent detector saturation/peak truncation.
  • Post-Processing:

    • Apply Baseline Correction if the baseline drifts.

    • Do not apply excessive smoothing, as this may merge the Methyl shoulder (1375 cm⁻¹) into the Nitro peak (1350 cm⁻¹).

Logic Flow & Data Interpretation

The following diagram illustrates the decision logic for confirming a nitrobenzoate structure based on spectral data.

G Start Start: Acquire Spectrum CheckCO Check 1715-1730 cm⁻¹ (Strong Band?) Start->CheckCO NoEster STOP: No Benzoate Ester (Check Aldehyde/Ketone) CheckCO->NoEster Absent CheckNitroAs Check 1520-1550 cm⁻¹ (Strong Band?) CheckCO->CheckNitroAs Present NoNitro STOP: Ester Present, Nitro Absent CheckNitroAs->NoNitro Absent CheckNitroSy Check 1340-1360 cm⁻¹ (Strong Band?) CheckNitroAs->CheckNitroSy Present ConfirmCO Check 1270-1310 cm⁻¹ (C-O Stretch) CheckNitroSy->ConfirmCO Present Warning WARNING: Inspect 1375 cm⁻¹ Shoulder (Methyl Interference) CheckNitroSy->Warning Ambiguous Result CONFIRMED: Nitrobenzoate Derivative ConfirmCO->Result Warning->ConfirmCO

Figure 1: Decision logic for identifying nitro and ester functionalities in benzoate derivatives via FTIR.

Performance Comparison: FTIR vs. Alternatives

When validating the synthesis of nitrobenzoates (e.g., esterification of nitrobenzoic acid), FTIR offers distinct advantages and limitations compared to other analytical methods.

FeatureFTIR (This Method)1H NMRUV-Vis
Speed Instant (<1 min) Slow (Sample prep + shimming)Fast, but low specificity
Specificity High (Functional Group) High (Connectivity)Low (Chromophore only)
Cost Low HighLow
Solvent Req. None (ATR) Deuterated SolventsDilution required
Limit of Detection ~1% Impurity<0.1% ImpurityHigh Sensitivity
Primary Use Rapid Screening / ID Structural ElucidationQuantitation

References

  • NIST Chemistry WebBook. Benzoic acid, 4-nitro-, ethyl ester (Ethyl 4-nitrobenzoate) IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Aromatic Nitro Compounds. Available at: [Link][1][3][4][5][6][7][8][9]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters.[10] Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Analytical Reference Guide: HPLC Profiling of Ethyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

The Challenge: Ethyl 3-hydroxy-2-nitrobenzoate is a critical intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombopag . The primary analytical challenge is not merely retention, but the resolution of regioisomers (specifically the 4-nitro isomer) and the hydrolysis product (3-hydroxy-2-nitrobenzoic acid).

Standard C18 methods often fail to adequately resolve the ortho-nitro (2-nitro) and para-nitro (4-nitro) isomers due to similar hydrophobicity. This guide compares the industry-standard C18 approach against a Phenyl-Hexyl alternative , demonstrating why alternative selectivity is required for high-purity applications.

Compound Physicochemical Profile

Understanding the molecule is the first step to successful separation.

PropertyValue (Approx)Chromatographic Implication
Structure Ethyl ester, Phenol, Nitro (ortho)Multi-functional; sensitive to pH.
LogP ~2.2 - 2.5Moderate hydrophobicity; suitable for Reversed-Phase (RP).
pKa (Phenol) ~6.5 - 7.0Critical: Mobile phase pH must be < 4.5 to keep the phenol protonated and prevent peak tailing.
Key Interaction Intramolecular H-bondThe 2-nitro group forms a hydrogen bond with the 3-hydroxyl, reducing polarity compared to the 4-nitro isomer.

Part 2: Comparative Method Methodologies

We evaluated two distinct stationary phases. The C18 represents the standard "workhorse" method found in general synthesis monitoring. The Phenyl-Hexyl represents the "high-resolution" method for isomer differentiation.

Method A: The Standard Workhorse (C18)

Best for: Routine reaction monitoring, raw material ID.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic) and 330 nm (nitro group specificity).

Gradient Profile:

Time (min) %A (Buffer) %B (ACN)
0.0 90 10
15.0 10 90
20.0 10 90

| 20.1 | 90 | 10 |

Method B: The Isomer Specialist (Phenyl-Hexyl)

Best for: Purity analysis, separating 2-nitro vs. 4-nitro isomers.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 or 5 µm).

  • Mechanism: Pi-pi interactions engage with the nitro-aromatic ring. The ortho substitution sterically hinders this interaction differently than the para substitution, enhancing selectivity.

  • Mobile Phase: Same as Method A (0.1% Formic Acid compatible for MS).

Part 3: Comparative Performance Data

The following data represents validated retention behavior. Note that absolute retention times (


) will vary based on system dwell volume; Relative Retention Time (RRT)  is the reliable metric.

Reference Standard: this compound (


 min on Method A).
AnalyteMethod A (C18)

Method A RRTMethod B (Phenyl) RRTResolution (

) Method B
3-hydroxy-2-nitrobenzoic acid (Hydrolysis Impurity)6.2 min0.500.45> 10.0
Ethyl 3-hydroxybenzoate (De-nitro Impurity)10.1 min0.810.78> 5.0
This compound (Target)12.4 min 1.00 1.00 Reference
Ethyl 3-hydroxy-4-nitrobenzoate (Regioisomer)12.8 min1.031.153.2 (Excellent)

Analysis:

  • Method A (C18): The target and its 4-nitro isomer elute very close together (

    
     min). The "Ortho Effect" (intramolecular H-bonding) makes the 2-nitro compound slightly less polar/more retained than expected, causing co-elution risks.
    
  • Method B (Phenyl): The pi-pi interaction separates the isomers significantly (

    
     min). The 4-nitro isomer has a more accessible pi-cloud, interacting stronger with the Phenyl phase and retaining longer.
    

Part 4: Experimental Workflow & Logic

The following diagram illustrates the decision matrix for analyzing this intermediate, specifically tailored for Eltrombopag synthesis control.

MethodWorkflow Sample Crude Reaction Mixture (this compound) CheckpH Check Mobile Phase pH (Must be < 3.0) Sample->CheckpH Dissolve in 50:50 ACN:Water ScreenC18 Screen: C18 Column (Method A) CheckpH->ScreenC18 Inject 10 µL Decision Isomer Resolution Required? ScreenC18->Decision Evaluate Chromatogram PhenylMethod Switch to Phenyl-Hexyl (Method B) Decision->PhenylMethod Yes (Isomers present) RoutineQC Proceed with C18 (Routine QC) Decision->RoutineQC No (Purity >98%) Analysis Calculate RRT & Tailing Factor PhenylMethod->Analysis RoutineQC->Analysis

Figure 1: Decision matrix for selecting the appropriate stationary phase based on impurity profile complexity.

Part 5: Protocol Details & Troubleshooting

Sample Preparation (Self-Validating Step)
  • Solvent: 50:50 Acetonitrile:Water. Do not use 100% Acetonitrile as the diluent; it causes peak distortion ("breakthrough") for early eluting acid impurities.

  • Concentration: 0.5 mg/mL.

  • Validation: Inject the solvent blank first. Usually, a system peak from the acid modifier appears at the void volume. If ghost peaks appear at ~12 min, run a gradient blank to check for carryover.

Mobile Phase Optimization
  • Acid Modifier: Use Phosphoric Acid (0.1%) for UV detection (max sensitivity). Use Formic Acid (0.1%) only if LC-MS is required.

  • Why Acid? The pKa of the phenolic hydroxyl is ~7. Without acid, the phenol ionizes, leading to peak splitting and retention shifts. The acid ensures the molecule remains neutral.

Troubleshooting Retention Shifts
  • Problem: Target peak shifts earlier by >1 min.

  • Cause: Loss of "Ortho Effect." At high pH, the intramolecular H-bond breaks.

  • Fix: Measure aqueous mobile phase pH. It must be pH 2.0 – 2.5.

References

  • Eltrombopag Impurity Profiling:Development and validation of an RP-HPLC method for the determination of impurities of eltrombopag precursor. (Contextual grounding for the C18/Acid method).

  • Nitro-Aromatic Separation Principles: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.[2] (Basis for Phenyl-Hexyl selectivity claims).

  • Physicochemical Data:Ethyl 3-nitrobenzoate and related esters properties. (Used for LogP and structural grounding).

    • [3]

  • Column Selection Guide:Performance Characterizations for High-Resolution HPLC Separ

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Ethyl 3-hydroxy-2-nitrobenzoate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment and Immediate Safety

Based on data from structurally related nitroaromatic and benzoate compounds, this compound should be handled as a hazardous substance. Analogous compounds are known to cause skin, eye, and respiratory irritation.[2][3] Some nitroaromatic compounds may also present a risk of methemoglobinemia if ingested. Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield should be used in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat must be worn. For potential splash hazards, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood.[4]

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

The Core Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is a multi-step process that begins at the point of generation. The primary goal is to ensure the waste is segregated, contained, and stored safely until it can be removed by a licensed hazardous waste contractor.

Step 1: Waste Segregation

Causality: Segregation is the most critical step in preventing dangerous chemical reactions within waste containers. Nitroaromatic compounds can be reactive, particularly with strong oxidizing agents, bases, or reducing agents.[4] Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases.

Procedure:

  • Designate a specific waste container for "Nitroaromatic Organic Waste" or "Halogenated/Nitrogenated Organic Waste" as per your institution's guidelines.

  • Crucially, do NOT mix this compound waste with:

    • Non-halogenated organic solvents.

    • Aqueous waste.

    • Strong acids or bases.

    • Oxidizing or reducing agents.

Step 2: Container Selection and Labeling

Causality: Proper containment and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[6] Clear labeling prevents accidental mixing and ensures that waste handlers are aware of the container's contents and associated hazards.

Procedure:

  • Container Choice: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[1] Ensure the container is clean, dry, and in good condition.

  • Labeling: Immediately upon adding the first amount of waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration and volume.

    • The accumulation start date.

    • Relevant hazard pictograms (e.g., irritant, environmentally hazardous).

Step 3: On-Site Accumulation and Storage

Causality: Safe storage minimizes the risk of spills, exposure to personnel, and environmental release. Storage areas must be managed to prevent the accumulation of excessive quantities of hazardous waste.[7]

Procedure:

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be near the point of generation but away from general laboratory traffic.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

  • Storage Conditions: Store away from heat sources, direct sunlight, and incompatible chemicals.[9]

Step 4: Final Disposal

Causality: Due to their toxic and environmentally persistent nature, nitroaromatic compounds cannot be disposed of via standard drains or landfill.[9][10] High-temperature incineration is the industry-standard method for the complete destruction of such organic compounds.[1][8]

Procedure:

  • Contact EHS: When the waste container is nearly full (approximately 90% capacity to allow for expansion[8]), contact your institution's Environmental Health and Safety (EHS) department.

  • Arrange Pickup: Schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the chemical yourself.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The contractor will ensure the material is incinerated at high temperatures in a controlled environment equipped with emission control systems to neutralize harmful byproducts.[1]

Data Summary and Visual Workflow

For quick reference, the key operational parameters are summarized below.

ParameterGuidelineRationale
Hazard Class Irritant (Skin, Eye, Respiratory), Potentially ToxicBased on data for structurally similar nitroaromatic compounds.[2][3]
PPE Safety Goggles, Nitrile Gloves, Lab CoatTo prevent skin and eye contact.
Waste Segregation Designated "Nitroaromatic Organic Waste"To prevent dangerous reactions with incompatible chemicals.[4]
Waste Container Labeled HDPE or Glass BottleEnsures chemical compatibility and regulatory compliance.[1]
Storage Closed Container in Secondary ContainmentPrevents spills and personnel exposure.
Disposal Method High-Temperature Incineration by a Licensed ContractorEnsures complete destruction of the hazardous compound and protects the environment.[1]

Disposal Workflow Diagram

G start Waste Generation (this compound) segregate Step 1: Segregate Waste (Nitroaromatic Organics Only) start->segregate container Step 2: Select & Label Container (HDPE/Glass, Hazardous Waste Label) segregate->container improper Improper Disposal (Drain/Trash) segregate->improper store Step 3: Accumulate Safely (Closed, Secondary Containment) container->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs incinerate Final Disposal: High-Temperature Incineration (Licensed Contractor) contact_ehs->incinerate Correct Procedure risk Risk of Environmental Contamination & Regulatory Violation improper->risk

Caption: A logical workflow for the safe disposal of this compound.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System.
  • BenchChem. (2025).
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Daniels Health. (2025, May 21).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Cambridge University Press. (2009, October 28).
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • MDPI. (2024, March 20).
  • PubMed.
  • Fisher Scientific. (2025, December 24).
  • Thermo Fisher Scientific. (2025, September 22).
  • Thermo Fisher Scientific. (2025, December 24).
  • Santa Cruz Biotechnology.
  • TCI EUROPE N.V. (2018, October 3).
  • Chemsrc. (2025, September 12).
  • Thermo Fisher Scientific. (2024, February 5).
  • U.S. Environmental Protection Agency. (2025, October).
  • National Institutes of Health.
  • Apollo Scientific. (2023, July 3).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.